apo-Enterobactin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H29N3O16 |
|---|---|
Molecular Weight |
687.6 g/mol |
IUPAC Name |
2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45) |
InChI Key |
NTWRWGRCGVKQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Apo-Enterobactin: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
December 08, 2025
Abstract
Enterobactin, a cyclic tricatecholate siderophore, is a key virulence factor for many Gram-negative bacteria, including Escherichia coli. Its iron-free form, apo-enterobactin, plays a crucial role in the initial stages of iron acquisition, a process essential for bacterial survival and pathogenesis. This technical guide provides an in-depth analysis of the structure and function of this compound, its biosynthesis, and the intricate mechanisms of iron uptake. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development. Understanding the multifaceted role of this compound is paramount for the development of novel antimicrobial strategies that target this critical pathway.
The Structure of this compound
This compound is the precursor to the iron-chelating molecule enterobactin. Structurally, it is a cyclic trilactone composed of three molecules of 2,3-dihydroxybenzoyl-L-serine (DHBS) linked head-to-tail.[1] The molecule has a molecular formula of C₃₀H₂₉N₃O₁₆ and a molecular weight of approximately 687.6 g/mol .[2] The three catechol groups, each with two hydroxyl moieties, are positioned to form a hexadentate coordination site, which provides an exceptionally high affinity for ferric iron (Fe³⁺).[3]
Key Structural Features:
-
Cyclic Trilactone Core: Provides a rigid scaffold for the presentation of the catechol groups.
-
Three 2,3-Dihydroxybenzoyl Moieties: These are the iron-coordinating functional groups.
-
L-Serine Linkers: Connect the dihydroxybenzoyl groups to the lactone ring.
The overall structure of this compound is pre-organized for the binding of a single ferric ion, leading to a significant conformational change upon chelation to form ferri-enterobactin.
The Multifaceted Function of this compound
This compound's primary role is to be secreted into the extracellular environment to scavenge for ferric iron. However, its functions extend beyond simple iron acquisition and have significant implications for host-pathogen interactions.
-
Iron Scavenging: In its primary role, this compound is secreted by bacteria under iron-limiting conditions. In the extracellular milieu, it binds to ferric iron with an extraordinarily high affinity (K_f ≈ 10⁵² M⁻¹), forming the stable ferri-enterobactin complex.[4] This affinity is significantly higher than that of host iron-binding proteins like transferrin and lactoferrin, allowing bacteria to effectively steal iron from the host.[5][6]
-
Virulence Factor: The iron-free form, this compound, can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells.[5]
-
Immune Evasion: Paradoxically, this compound can also exhibit immunosuppressive properties.[5] Furthermore, some bacteria have evolved mechanisms to evade the host's primary defense against siderophores, a protein called siderocalin (also known as lipocalin-2), which normally sequesters enterobactin.[7]
The Enterobactin Biosynthesis Pathway
The synthesis of enterobactin is a complex, multi-step process that begins with the precursor molecule chorismate, a product of the shikimate pathway. The pathway is encoded by the ent gene cluster, which includes the genes entA, entB, entC, entD, entE, and entF.[8][9]
The biosynthesis can be divided into two main stages:
-
Synthesis of 2,3-Dihydroxybenzoic Acid (DHB):
-
Assembly of the Enterobactin Molecule:
-
EntE (2,3-dihydroxybenzoate-AMP ligase): Activates DHB by adenylation.
-
EntD (Phosphopantetheinyl Transferase): Converts apo-EntB and apo-EntF to their holo forms.
-
EntB (Aryl Carrier Protein Domain): Carries the activated DHB.
-
EntF (Enterobactin Synthetase): A large non-ribosomal peptide synthetase (NRPS) that condenses three molecules of DHB with three molecules of L-serine and cyclizes the resulting linear trimer to form enterobactin.
-
Below is a diagram illustrating the enterobactin biosynthesis pathway.
References
- 1. Escherichia coli periplasmic protein FepB binds ferrienterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Binding of Ferric Enterobactin by the Escherichia coli Periplasmic Protein FepB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Apo-Enterobactin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Iron is an indispensable nutrient for the vast majority of bacteria, playing a critical role in numerous cellular processes. To acquire this essential metal from iron-limited host environments, many Gram-negative bacteria, including pathogenic species like Escherichia coli, have evolved sophisticated iron acquisition systems. A central component of these systems is the production and secretion of high-affinity iron chelators known as siderophores. Enterobactin is a paradigm of catecholate siderophores, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺). The biosynthesis of its apo form, apo-enterobactin, is a complex, multi-enzyme process that represents a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting a comprehensive overview of the enzymatic machinery, quantitative kinetic data, detailed experimental protocols, and the intricate regulatory networks that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial iron metabolism and the pursuit of new antibacterial therapies.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound in E. coli is a multi-step enzymatic cascade that converts the primary metabolite chorismate into a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[1] This pathway is primarily encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[1] An additional gene, entH (ybdB), encodes a thioesterase that enhances the pathway's efficiency.[2] The biosynthesis can be conceptually divided into two major stages: the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), and the subsequent non-ribosomal peptide synthesis (NRPS)-mediated assembly and cyclization of enterobactin.
Synthesis of the 2,3-Dihydroxybenzoate (DHB) Precursor
The initial phase of the pathway involves the conversion of chorismate, a key branch-point intermediate in the shikimate pathway, to DHB through the sequential action of three enzymes: EntC, EntB, and EntA.[3]
-
Chorismate to Isochorismate: The first committed step is the isomerization of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (EntC) .[4]
-
Isochorismate to 2,3-Dihydro-2,3-dihydroxybenzoate (DH-DHB): Isochorismatase (EntB) , a bifunctional enzyme, then converts isochorismate to DH-DHB and pyruvate.[1]
-
DH-DHB to 2,3-Dihydroxybenzoate (DHB): The final step in DHB synthesis is the NAD⁺-dependent oxidation of DH-DHB to DHB, catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) .[2]
Assembly and Cyclization of this compound
The second stage of the pathway involves a non-ribosomal peptide synthetase (NRPS) assembly line, which condenses three molecules of DHB with three molecules of L-serine and subsequently cyclizes the resulting linear trimer to form the final enterobactin molecule.[5] This intricate process is orchestrated by the enzymes EntD, EntE, EntB (in its second functional role), and EntF.
-
Activation of Carrier Proteins: Phosphopantetheinyl transferase (EntD) activates the aryl carrier protein (ArCP) domain of EntB and the peptidyl carrier protein (PCP) domain of EntF by transferring a 4'-phosphopantetheinyl moiety from coenzyme A to these domains.[6][7]
-
Activation of DHB: 2,3-dihydroxybenzoate-AMP ligase (EntE) activates DHB by adenylation, forming a DHB-AMP intermediate. This activated DHB is then transferred to the holo-ArCP domain of EntB.[7]
-
NRPS-mediated Assembly: The large NRPS enzyme, enterobactin synthetase (EntF) , catalyzes the condensation of three DHB-loaded EntB molecules with three molecules of L-serine.[5]
-
Cyclization and Release: Finally, the three N-(2,3-dihydroxybenzoyl)-L-serine monomers are cyclized in a head-to-tail fashion by the thioesterase domain of EntF to form the macrolactone ring of this compound.[1]
The Role of the Thioesterase EntH
The hotdog-fold thioesterase EntH functions as a proofreading enzyme in the enterobactin biosynthesis pathway.[6][8] It is believed to hydrolyze aberrantly charged acyl groups from the ArCP domain of EntB, preventing the stalling of the NRPS machinery and ensuring the efficient synthesis of enterobactin.[6]
Quantitative Data on the this compound Biosynthesis Pathway
The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis. This data is crucial for understanding the efficiency of each enzymatic step and for the development of targeted inhibitors.
Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |
| EntC | Chorismate | 14 - 53 | N/A | [4] |
| EntB | Isochorismate | 14.7 | 10 | [4] |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | N/A | N/A | [4] |
N/A: Not available in the provided search results.
Table 2: Kinetic Parameters of this compound Assembly Enzymes
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |
| EntD | apo-EntB | 6.5 | 0.083 | [7] |
| EntE | holo-EntB | <1 | 1.67 | [7] |
| EntF | L-Serine | 600 | 11.17 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Overexpression and Purification of His-tagged Ent Enzymes
This protocol describes a general method for the overexpression and purification of N-terminally His-tagged enterobactin biosynthesis enzymes from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged protein.
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Sonicator or French press.
-
Centrifuge.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.[4]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by passing through a French press.[4]
-
-
Clarification:
-
Clarify the lysate by centrifugation at high speed (>15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.[4]
-
-
Affinity Chromatography:
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.[9]
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C).[9]
-
Enzyme Activity Assays
This continuous assay measures the activity of EntC and EntB by coupling the production of pyruvate from isochorismate (by EntB) to the oxidation of NADH by lactate dehydrogenase (LDH).[10]
Materials:
-
Purified EntC and EntB enzymes.
-
Chorismate.
-
Lactate dehydrogenase (LDH).
-
NADH.
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).[10]
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, EntC, EntB, LDH, and NADH.[10]
-
Pre-incubate the mixture at 21°C for 10 minutes.[10]
-
Initiate the reaction by adding chorismate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[10]
-
Calculate the initial velocity from the linear portion of the reaction curve.
This colorimetric assay is used to detect and quantify catechol-containing compounds like DHB and enterobactin.[11]
Materials:
-
Culture supernatant or purified sample.
-
0.5 N HCl.
-
Nitrite-molybdate reagent (10% sodium nitrite, 10% sodium molybdate).
-
1 N NaOH.
-
Spectrophotometer.
-
2,3-dihydroxybenzoic acid (DHBA) standard.
Procedure:
-
To 0.5 mL of the sample, add 0.5 mL of 0.5 N HCl.[12]
-
Add 0.5 mL of the nitrite-molybdate reagent and mix.[12]
-
Add 0.5 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.[12]
-
Measure the absorbance of the solution at 510 nm.[13]
-
Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with known concentrations of DHBA.[11]
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway in E. coli.
Experimental Workflow for His-tagged Protein Purification
Caption: General workflow for His-tagged protein purification.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated to maintain iron homeostasis and prevent iron-induced toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein .[3]
-
Iron-Replete Conditions: When intracellular iron levels are sufficient, Fur binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" in the promoter regions of the ent genes, thereby blocking their transcription.[3]
-
Iron-Limiting Conditions: Under iron-deficient conditions, Fe²⁺ dissociates from Fur, causing a conformational change that prevents its binding to the Fur boxes. This de-represses the transcription of the ent genes, leading to the synthesis of the enterobactin biosynthetic enzymes and subsequent siderophore production.[2]
In addition to transcriptional control by Fur, the small non-coding RNA RyhB also plays a role in regulating iron metabolism, including aspects related to siderophore synthesis.
Regulatory Pathway of Enterobactin Synthesis
Caption: Regulation of enterobactin synthesis by the Fur protein.
Conclusion
The this compound biosynthesis pathway is a highly organized and exquisitely regulated metabolic process that is fundamental to the survival and virulence of many pathogenic bacteria. Its complexity, involving a cascade of enzymatic reactions and a sophisticated regulatory network, offers multiple points for therapeutic intervention. A thorough understanding of the individual components of this pathway, their kinetic properties, and their interplay is paramount for the rational design of novel antimicrobial agents that target bacterial iron acquisition. This technical guide provides a comprehensive resource to facilitate further research and development in this critical area of infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hotdog Thioesterase EntH (YbdB) Plays a Role In Vivo in Optimal Enterobactin Biosynthesis by Interacting with the ArCP Domain of EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential hydrolysis of aberrant intermediates by the type II thioesterase in Escherichia coli nonribosomal enterobactin synthesis: substrate specificities and mutagenic studies on the active-site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Discovery and Significance of Apo-Enterobactin in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an indispensable nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. For pathogenic bacteria such as Escherichia coli, the acquisition of iron from the host environment is a crucial determinant of virulence. E. coli employs a sophisticated strategy to scavenge scarce ferric iron (Fe³⁺) through the synthesis and secretion of a high-affinity siderophore, enterobactin. This document provides an in-depth technical exploration of the discovery, biosynthesis, and transport of the iron-free form of this molecule, apo-enterobactin. We will delve into the key experimental methodologies that have been instrumental in elucidating its function and present quantitative data to offer a comprehensive understanding of this pivotal component of bacterial iron metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development.
Introduction: The Battle for Iron and the Discovery of Enterobactin
The discovery of enterobactin in 1970 by the groups of Gibson and Neilands marked a significant milestone in understanding bacterial iron acquisition.[1] They identified a small molecule secreted by E. coli under iron-limiting conditions that could potently chelate ferric iron.[1] This molecule, a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, was termed enterochelin by Gibson's group and enterobactin by Neilands' group.[1] The iron-free form, this compound, is the precursor that is synthesized within the bacterial cytoplasm and secreted to sequester environmental iron. With an exceptionally high affinity for Fe³⁺ (Kₐ ≈ 10⁵² M⁻¹), enterobactin is one of the strongest known iron chelators, enabling E. coli to thrive in the iron-depleted environment of a host organism.[2]
The Biosynthesis of this compound: A Multi-Enzymatic Pathway
The synthesis of this compound is a complex, multi-step process orchestrated by a series of enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[3][4] The pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through the formation of 2,3-dihydroxybenzoic acid (DHB), which is then coupled to L-serine and cyclized to form the final enterobactin molecule.[3]
Key Enzymes and Reactions
The biosynthesis of this compound is initiated by the conversion of chorismate to 2,3-dihydroxybenzoate (DHB) through the sequential action of EntC, EntB, and EntA. Subsequently, EntE activates DHB by adenylation, and EntB, in its role as an aryl carrier protein, is phosphopantetheinylated by EntD.[5][6] The activated DHB is then transferred to the phosphopantetheinyl arm of EntB.[5][6] Finally, EntF, a non-ribosomal peptide synthetase, catalyzes the condensation of three molecules of DHB-serine and their subsequent cyclization to form this compound.[3]
Genetic Regulation of this compound Synthesis
The expression of the ent genes is tightly regulated by the availability of intracellular iron through the action of the Ferric Uptake Regulator (Fur) protein.[2][3] In iron-replete conditions, Fur, complexed with Fe²⁺, binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the ent genes, thereby repressing their transcription.[3] Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change that prevents its binding to the Fur box and results in the de-repression of ent gene transcription and subsequent this compound synthesis.[3]
Data Presentation: Quantitative Analysis of Enterobactin Production
The production of enterobactin can be quantified to assess the bacterial response to iron limitation and the efficacy of potential inhibitors. The following tables summarize key quantitative data related to enterobactin production and the kinetics of its biosynthetic enzymes.
| Parameter | Value | Reference |
| Enterobactin Affinity for Fe³⁺ (Kₐ) | ~ 10⁵² M⁻¹ | [2] |
Table 1: Physicochemical Properties of Enterobactin
| Strain | Condition | Method | Enterobactin Concentration (µM) | Reference |
| Wild-type E. coli | Iron-limited medium | Arnow Assay | 35 ± 6 (Arnow units) | [7] |
| ahpC mutant E. coli | Iron-limited medium | Arnow Assay | 12 ± 5 (Arnow units) | [7] |
| E. coli OQ866153 | Optimized conditions | CAS Assay | 87.15% Siderophore Units | [8] |
Table 2: Example Quantitative Data for Enterobactin Production in E. coli
| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | Reference |
| EntD | apo-EntB | 6.5 | 5 | [5][6] |
| EntE | holo-EntB | <<1 | 100 | [5][6] |
Table 3: Kinetic Parameters of Key Enterobactin Biosynthesis Enzymes
Experimental Protocols
Quantification of this compound using the Arnow Assay
The Arnow assay is a colorimetric method for the detection and quantification of catechol-containing compounds like enterobactin.[3][9]
Materials:
-
0.5 N HCl
-
Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL distilled water)
-
1 N NaOH
-
2,3-dihydroxybenzoic acid (DHB) standard
-
Bacterial culture supernatant
-
Spectrophotometer
Protocol:
-
To 1 mL of bacterial culture supernatant, add 1 mL of 0.5 N HCl.[3]
-
Add 1 mL of the nitrite-molybdate reagent and mix.[3]
-
Add 1 mL of 1 N NaOH. A red color will develop in the presence of catechols.[3]
-
Measure the absorbance at 510 nm.[3]
-
Quantify the concentration using a standard curve prepared with known concentrations of DHB.[4]
Universal Siderophore Detection using the Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores based on their ability to remove iron from a dye-iron complex.[4]
Materials:
-
CAS assay solution (containing Chrome Azurol S, FeCl₃, and hexadecyltrimethylammonium bromide)
-
Shuttle solution (5-sulfosalicylic acid)
-
Bacterial culture supernatant
Protocol:
-
Prepare the CAS assay solution and shuttle solution as described by Schwyn and Neilands.
-
Mix the CAS assay solution with the shuttle solution.
-
Add the bacterial culture supernatant to the final CAS assay solution.
-
Incubate at room temperature. A color change from blue to orange/yellow indicates the presence of siderophores.
-
The percentage of siderophore units can be calculated using the formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (reagent without siderophore) and As is the absorbance of the sample.[4]
Purification of this compound from E. coli Culture
Protocol:
-
Grow an enterobactin-producing E. coli strain in an iron-deficient minimal medium.[9]
-
Centrifuge the culture to pellet the cells and collect the supernatant.[9]
-
Acidify the supernatant to approximately pH 2 with concentrated HCl.[9]
-
Extract the acidified supernatant with an equal volume of ethyl acetate.[9]
-
Collect the ethyl acetate phase containing this compound.
-
Further purification can be achieved using chromatographic techniques such as HPLC.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Biosynthesis Pathway in E. coli.
Caption: Regulation of ent Gene Expression by the Fur Protein.
Caption: Efflux of this compound from E. coli.
Conclusion
The discovery and characterization of this compound have been pivotal in advancing our understanding of bacterial iron acquisition. The intricate biosynthetic pathway and its tight regulation underscore the importance of iron for bacterial survival and pathogenesis. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate this fascinating system. For drug development professionals, the enzymes of the enterobactin biosynthesis pathway and the transport machinery represent promising targets for the development of novel antimicrobial agents that can disrupt this essential nutrient acquisition system, thereby combating the growing threat of antibiotic-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Apo-enterobactin Iron Chelation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the apo-enterobactin iron chelation mechanism, a critical pathway for iron acquisition in many Gram-negative bacteria. Understanding this high-affinity system is paramount for the development of novel antimicrobial strategies that target bacterial iron metabolism. This document details the core mechanism, presents quantitative data for key interactions, outlines detailed experimental protocols, and provides visualizations of the associated pathways and workflows.
Core Mechanism of Iron Acquisition via Enterobactin
Under iron-limiting conditions, many Gram-negative bacteria, such as Escherichia coli, synthesize and secrete the siderophore enterobactin (also known as enterochelin)[1][2]. Enterobactin is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine and is the most potent siderophore known, exhibiting an extraordinarily high affinity for ferric iron (Fe³⁺)[2][3]. This allows bacteria to effectively scavenge iron from the host environment, where it is often tightly bound to proteins like transferrin and lactoferrin[2][3].
The iron acquisition process can be summarized in the following key stages:
-
Biosynthesis and Secretion: Enterobactin is synthesized in the bacterial cytoplasm from chorismic acid through a series of enzymatic steps encoded by the ent gene cluster[1][2]. The apo-siderophore is then secreted into the extracellular milieu.
-
Iron Chelation: In the extracellular space, this compound binds to ferric iron with an exceptionally high affinity, forming the stable ferric-enterobactin (FeEnt) complex[1][2].
-
Outer Membrane Transport: The FeEnt complex is recognized by the specific outer membrane receptor protein, FepA[1][2]. The transport of FeEnt across the outer membrane is an active, energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane to FepA[1][2]. This interaction induces conformational changes in FepA, allowing the passage of the FeEnt complex into the periplasm.
-
Periplasmic Transport: In the periplasm, the FeEnt complex is captured by the periplasmic binding protein, FepB[4]. FepB then shuttles the complex to the inner membrane ABC transporter.
-
Inner Membrane Transport: The ABC transporter, composed of the permease proteins FepD and FepG, and the ATPase FepC, facilitates the translocation of the FeEnt complex across the inner membrane into the cytoplasm. This step is powered by the hydrolysis of ATP by FepC.
-
Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, the release of iron within the cytoplasm requires the enzymatic degradation of the enterobactin backbone. The ferric enterobactin esterase, Fes, hydrolyzes the ester bonds of the triserine lactone ring, which reduces the affinity of the ligand for iron and facilitates its release[1]. The released Fe³⁺ is then likely reduced to ferrous iron (Fe²⁺) for incorporation into various metabolic pathways.
Quantitative Data
The following tables summarize the key quantitative data associated with the this compound iron chelation and transport mechanism.
Table 1: Binding Affinities and Dissociation Constants
| Interacting Molecules | Parameter | Value | Organism/Conditions |
| This compound + Fe³⁺ | Formation Constant (K) | ~10⁵² M⁻¹ | E. coli |
| Ferric-enterobactin + FepA | Dissociation Constant (Kd) | < 0.2 nM | E. coli (in vivo) |
| Ferric-enterobactin + FepA | Dissociation Constant (Kd) | 24 nM | E. coli (in vivo) |
| Ferric-enterobactin + FepB | Dissociation Constant (Kd) | ~30 nM | E. coli |
| Ferric-enterobactin + FepB | Dissociation Constant (Kd) | ~135 nM | E. coli |
Table 2: Transport Kinetics
| Transport Process | Parameter | Value | Organism/Conditions |
| Ferric-enterobactin uptake | Transport Rate | ≥50 pmol/min/10⁹ cells | E. coli, B. bronchisepticus, P. aeruginosa, S. typhimurium |
Table 3: Kinetic Parameters of Ferric Enterobactin Esterase (Fes)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Conditions |
| Ferric Enterobactin | 1.2 ± 0.2 | 1.5 ± 0.1 | 1.3 x 10⁶ | E. coli |
| This compound | 15 ± 2 | 14 ± 1 | 9.3 x 10⁵ | E. coli |
Table 4: Reduction Potentials of Ferric Enterobactin
| pH | Reduction Potential (E¹/₂ vs. NHE) |
| 6 | -0.57 V |
| 7.4 | -0.79 V |
| >10.4 | -0.99 V |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound iron chelation mechanism.
Chrome Azurol S (CAS) Assay for Siderophore Activity
Objective: To qualitatively and quantitatively measure the iron-chelating activity of enterobactin.
Principle: The CAS assay is a colorimetric method where the blue-colored ternary complex of chrome azurol S, iron (III), and a detergent turns orange or yellow upon the removal of iron by a stronger chelating agent like enterobactin. The change in absorbance is measured spectrophotometrically.
Methodology:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add the FeCl₃ solution to form the blue CAS-Fe³⁺-HDTMA complex. Bring the final volume to 100 mL with deionized water.
-
-
Assay Procedure (Liquid Assay):
-
In a microplate well or a cuvette, add a defined volume of the CAS assay solution.
-
Add the enterobactin-containing sample.
-
Incubate at room temperature for a specified time (e.g., 20 minutes to several hours).
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.
-
-
Data Analysis:
-
Calculate the percentage of siderophore activity using the formula: % Siderophore Activity = [(Aref - Asample) / Aref] x 100 where Aref is the absorbance of the CAS solution without the sample, and Asample is the absorbance with the sample.
-
Radiolabeled Iron (⁵⁹Fe) Uptake Assay
Objective: To quantify the rate of enterobactin-mediated iron transport into bacterial cells.
Methodology:
-
Preparation of ⁵⁹Fe-Enterobactin:
-
Mix equimolar amounts of purified this compound and FeCl₃ in a suitable buffer.
-
Add a known amount of ⁵⁹FeCl₃ to the mixture.
-
Incubate at room temperature for 1-2 hours to allow complex formation.
-
Purify the ⁵⁹Fe-enterobactin complex using a suitable chromatography method, such as Sephadex LH-20 column chromatography.
-
-
Bacterial Cell Culture:
-
Grow the bacterial strain of interest overnight in an iron-rich medium (e.g., LB broth).
-
Subculture the cells into an iron-deficient minimal medium to induce the expression of the enterobactin uptake system.
-
Grow the culture to the mid-logarithmic phase.
-
-
Uptake Assay:
-
Harvest the cells by centrifugation, wash, and resuspend in a suitable transport buffer.
-
Initiate the uptake by adding the ⁵⁹Fe-enterobactin complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane (0.45 µm) to separate the cells from the medium.
-
Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the amount of iron taken up by the cells at each time point and plot the uptake over time to determine the initial rate of transport.
-
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Interaction
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between a protein (e.g., FepA or FepB) and ferric-enterobactin.
Methodology:
-
Sample Preparation:
-
Purify the protein of interest (e.g., FepA or FepB) and prepare the ferric-enterobactin ligand.
-
Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution. Degas the solutions before use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ferric-enterobactin solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the this compound iron chelation mechanism.
Caption: Overview of the ferric-enterobactin uptake pathway in Gram-negative bacteria.
Caption: Workflow for a radiolabeled iron uptake assay.
Caption: Conformational states of FepA during ferric-enterobactin transport.
References
- 1. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TonB-dependent transport of Ferric Enterobactin through FepA in Gram negative bacteria [krex.k-state.edu]
- 3. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphasic binding kinetics between FepA and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Apo-Enterobactin: Physicochemical Properties, Biological Role, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-enterobactin, the iron-free precursor to the potent siderophore enterobactin, plays a critical role in the intricate process of iron acquisition by many Gram-negative bacteria. While its iron-bound counterpart, ferric-enterobactin, is renowned for its exceptional affinity for ferric iron (Fe³⁺), this compound itself is emerging as a significant modulator of host-pathogen interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its biological functions, and detailed experimental protocols relevant to its study.
Physicochemical Properties of this compound
This compound is a cyclic tri-lactone composed of three N-(2,3-dihydroxybenzoyl)-L-serine units. Its chemical structure predisposes it to form a highly stable hexadentate complex with ferric iron.
| Property | Value | Reference |
| CAS Number | 30414-16-5 | [1] |
| Molecular Formula | C₃₀H₂₉N₃O₁₆ | [1] |
| Molecular Weight | 687.6 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| λmax | 251 nm | [1] |
The Role of this compound in Biology
Bacterial Iron Acquisition
The primary function of this compound is to scavenge ferric iron from the environment. In iron-limiting conditions, bacteria synthesize and secrete this compound. Upon binding with Fe³⁺, it forms the highly stable ferric-enterobactin complex, which is then recognized by specific outer membrane receptors on the bacterial surface, such as FepA in E. coli, and transported into the cell. Inside the cytoplasm, the iron is released for use in various metabolic processes.
Interaction with the Host Immune System
Recent studies have revealed that this compound is not merely a passive iron scavenger but an active participant in the dialogue between bacteria and their hosts.
-
Pro-inflammatory Signaling: this compound has been shown to induce a pro-inflammatory response in intestinal epithelial cells, leading to the secretion of the chemokine interleukin-8 (IL-8)[2][3]. This response is dependent on the chelation of intracellular iron and may be mediated, in part, by the Formyl Peptide Receptor (FPR)[2][3].
-
Modulation of the Aryl Hydrocarbon Receptor (AhR): Evidence suggests that this compound can inhibit the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses[4][5]. This inhibition may represent a bacterial strategy to modulate host immunity to its advantage.
Experimental Protocols
Preparation of this compound (Iron-Free Enterobactin)
Objective: To prepare iron-free this compound from a culture of an enterobactin-producing bacterial strain.
Principle: This protocol involves culturing bacteria in an iron-deficient medium to maximize enterobactin production, followed by extraction and purification steps designed to remove any bound iron.
Materials:
-
Enterobactin-producing bacterial strain (e.g., E. coli)
-
Iron-deficient minimal medium
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium citrate
-
Sephadex LH-20 chromatography column
-
Methanol
Procedure:
-
Culture: Inoculate the bacterial strain in an iron-deficient minimal medium and incubate until the late stationary phase to induce high levels of enterobactin secretion.
-
Extraction:
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Acidify the supernatant to approximately pH 2 with HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure to obtain a crude enterobactin extract.
-
-
Iron Removal and Purification:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Prepare a Sephadex LH-20 column equilibrated with methanol.
-
To remove any chelated iron, the extract can be treated with an aqueous solution of a strong chelating agent like sodium citrate at a low pH, followed by re-extraction into an organic solvent before chromatographic purification.
-
Apply the dissolved extract to the Sephadex LH-20 column.
-
Elute the column with methanol. This compound will elute as a distinct fraction, which can be identified by its characteristic UV absorbance at 251 nm.
-
Collect the fractions containing pure this compound and evaporate the solvent.
-
Store the purified this compound at -20°C.
-
Quantification of this compound using the Chrome Azurol S (CAS) Assay
Objective: To quantify the concentration of this compound in a sample.
Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the iron-dye complex, Chrome Azurol S. The removal of iron from the blue CAS-iron complex by a siderophore results in a color change to orange, which can be measured spectrophotometrically.
Materials:
-
CAS assay solution
-
Sample containing this compound
-
Spectrophotometer
Procedure:
-
Prepare CAS Assay Solution: A detailed protocol for the preparation of the CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).
-
Assay:
-
Mix your sample containing this compound with the CAS assay solution.
-
Incubate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
-
Calculation: The concentration of this compound is determined by the decrease in absorbance of the CAS-iron complex, which is proportional to the amount of iron chelated by the siderophore. A standard curve can be generated using known concentrations of a standard siderophore.
Investigation of this compound-Induced IL-8 Secretion from Intestinal Epithelial Cells
Objective: To determine the effect of this compound on the secretion of the pro-inflammatory chemokine IL-8 from intestinal epithelial cells.
Materials:
-
Human intestinal epithelial cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
Purified this compound
-
Human IL-8 ELISA kit
Procedure:
-
Cell Culture: Culture the intestinal epithelial cells to confluence in appropriate cell culture plates.
-
Treatment: Treat the cells with varying concentrations of purified this compound for a specified time period (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-8 secreted by this compound-treated cells to the control cells to determine the effect of this compound on IL-8 secretion.
Signaling Pathways and Logical Relationships
Bacterial Ferric-Enterobactin Uptake Pathway
Caption: Bacterial uptake of ferric-enterobactin.
Postulated this compound Induced IL-8 Signaling Pathway in Intestinal Epithelial Cells
Caption: Postulated pathway of this compound-induced IL-8 secretion.
Conclusion
This compound is a multifaceted molecule that extends its influence beyond simple iron acquisition. Its ability to modulate host immune responses highlights the sophisticated strategies employed by bacteria to survive and thrive within a host. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the complex biology of this compound and its potential as a therapeutic target.
References
- 1. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dichotomous Role of Apo-Enterobactin in Bacterial Virulence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable nutrient for the survival and proliferation of nearly all living organisms. In the context of bacterial pathogenesis, the acquisition of iron from the host represents a critical bottleneck, as the host actively sequesters this essential metal as a key nutritional immunity strategy. To overcome this iron-limited environment, many Gram-negative bacteria have evolved sophisticated iron acquisition systems, the most potent of which is the production of high-affinity iron chelators known as siderophores. Enterobactin, a cyclic tricatecholate siderophore, stands out as one of the most powerful iron scavengers known, playing a pivotal role in the virulence of a wide array of clinically significant bacteria, including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.
While the role of iron-laden enterobactin (ferric-enterobactin) in supplying iron to bacteria is well-established, recent research has unveiled a more nuanced and complex role for its iron-free form, apo-enterobactin. This technical guide provides a comprehensive overview of the multifaceted role of this compound in bacterial virulence, moving beyond its function as a simple iron scavenger. We will delve into its capacity to act as a pathogen-associated molecular pattern (PAMP), its interactions with the host immune system, and its contribution to the overall virulence of pathogenic bacteria. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this critical aspect of bacterial pathogenesis.
Data Presentation: Quantitative Analysis of this compound's Impact on Virulence
The following tables summarize key quantitative data from various studies, illustrating the significant role of this compound in bacterial virulence and host immune responses.
Table 1: Attenuation of Bacterial Virulence in Enterobactin-Deficient Mutants
| Pathogen | Mutant Gene(s) | Animal Model | Metric | Attenuation compared to Wild-Type | Reference(s) |
| Escherichia coli | entB | Mouse (UTI model) | Bacterial load in bladder and kidneys | Significantly reduced | [1] |
| Escherichia coli | entB, entC | Mouse | Hypersensitivity to antimicrobial peptide | Increased | [2] |
| Salmonella enterica serovar Typhimurium | entB | Mouse | LD50 | Increased (indicating reduced virulence) | [3] |
| Klebsiella pneumoniae | iroA ybtS | Mouse (nasal colonization) | Bacterial load | Significantly reduced in an Lcn2-dependent manner | [4] |
Table 2: this compound-Induced Pro-inflammatory Response in Host Cells
| Cell Line | Cytokine Measured | This compound Concentration | Fold Increase in Cytokine Secretion | Potentiation by Lipocalin-2 | Reference(s) |
| A549 (Human respiratory epithelial) | IL-8 | 2 µM | ~5-fold over baseline | Yes | [4] |
| A549 (Human respiratory epithelial) | IL-8 | 50 µM | >20-fold with Lcn2 | Yes | [5] |
| HT29 (Human intestinal epithelial) | IL-8 | 1 µM | >2-fold increase | - | |
| DLD-1 (Human intestinal epithelial) | IL-8 | 25 µM | Dose-dependent increase | - |
Signaling Pathways and Molecular Interactions
This compound's role in virulence extends beyond simple iron starvation of the host. It actively engages with the host's immune system, triggering specific signaling cascades.
This compound as a Pathogen-Associated Molecular Pattern (PAMP)
Iron-free enterobactin is recognized by the host as a danger signal, functioning as a PAMP.[1] This recognition triggers a pro-inflammatory response, primarily through the secretion of chemokines like Interleukin-8 (IL-8), which is a potent neutrophil chemoattractant.[4] This response is a double-edged sword; while it alerts the host to the presence of an infection, the resulting inflammation can also contribute to tissue damage.
Interaction with Lipocalin-2 (Lcn2)
Lipocalin-2 (Lcn2), also known as siderocalin, is a crucial component of the innate immune system that specifically sequesters enterobactin to limit bacterial iron acquisition.[6] However, the interaction between Lcn2 and this compound has a secondary, pro-inflammatory consequence. The complex of Lcn2 and this compound can potentiate the secretion of IL-8 from epithelial cells, amplifying the inflammatory response.[4][5]
References
- 1. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interleukin-8 Secretion in Response to Aferric Enterobactin Is Potentiated by Siderocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
The Dual Role of Apo-Enterobactin in Host Nutritional Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is a critical nutrient for both mammalian hosts and invading bacterial pathogens, leading to a constant battle for its acquisition. This conflict is a cornerstone of nutritional immunity, the host's strategy of limiting nutrient availability to curb infection. Many Gram-negative bacteria, including notorious pathogens like Escherichia coli and Salmonella enterica, have evolved a highly efficient mechanism to scavenge iron: the secretion of the siderophore enterobactin. With an unparalleled affinity for ferric iron, enterobactin is a key virulence factor.[1][2] However, the host has co-evolved a direct countermeasure in the form of siderocalin (also known as lipocalin-2 or NGAL), a protein that specifically sequesters enterobactin.[3][4] This technical guide provides an in-depth exploration of the intricate interplay between bacterial enterobactin and host nutritional immunity, with a particular focus on the dual functions of its iron-free (apo) and iron-bound (ferric) forms. We will delve into the molecular mechanisms, present key quantitative data, provide detailed experimental protocols, and visualize the complex interactions that define this host-pathogen arms race.
The Central Conflict: Enterobactin vs. Siderocalin
The host maintains an extremely low concentration of free iron, on the order of 10⁻²⁴ M, far below what is required for bacterial survival.[1] To overcome this, bacteria like E. coli synthesize and secrete enterobactin, a cyclic tricatecholate siderophore with an exceptionally high affinity for ferric iron (Fe³⁺).[2] Once secreted, apo-enterobactin rapidly binds to any available ferric iron, forming the ferric-enterobactin complex. This complex is then recognized by specific bacterial outer membrane receptors, such as FepA in E. coli, and transported into the cell.[5]
The host's primary defense against this iron piracy is the protein siderocalin.[3][4] Secreted by various cells, including neutrophils and epithelial cells, in response to bacterial infection, siderocalin acts as a molecular trap for enterobactin.[3][6] It can bind to both ferric-enterobactin and, importantly, this compound, effectively sequestering it from the bacteria and preventing iron uptake.[4][7] This sequestration is a powerful bacteriostatic mechanism, starving the bacteria of essential iron.[7]
However, the story is not simply one of sequestration. The interaction between this compound and the host has revealed a more complex signaling paradigm. Iron-free enterobactin can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in the host.[8] This dual functionality highlights the sophisticated co-evolutionary dynamics at the host-pathogen interface.
Quantitative Data: The Molecular Arms Race in Numbers
The competition between bacteria and the host for iron is underpinned by precise molecular interactions. The following tables summarize key quantitative data that govern this interplay.
| Interaction | Dissociation Constant (Kd) | Significance | Reference(s) |
| Ferric Iron (Fe³⁺) - Enterobactin | ~10⁻⁵² M⁻¹ | Demonstrates the extremely high affinity of enterobactin for iron, enabling it to outcompete host iron-binding proteins. | [9] |
| Ferric-Enterobactin - FepA (E. coli) | < 0.2 nM to ~10⁻¹⁰ M | Shows the strong binding to the bacterial outer membrane receptor, ensuring efficient uptake of the iron-siderophore complex. | [1][10] |
| Ferric-Enterobactin - FepB (E. coli Periplasmic Protein) | ~30 nM | Indicates a slightly lower affinity in the periplasm compared to the outer membrane receptor, facilitating transfer towards the cytoplasm. | [11][12] |
| Ferric-Enterobactin - Siderocalin (Lcn2) | ~0.4 nM | This high-affinity binding is comparable to the bacterial receptor FepA, highlighting the direct competition for ferric-enterobactin. | [13] |
| This compound - Siderocalin (Lcn2) | High Affinity (Kd not precisely quantified in reviewed literature) | Sequestration of the iron-free siderophore prevents it from acquiring iron in the first place. | [4][7] |
| Experimental Condition | Observation | Significance | Reference(s) |
| Klebsiella pneumoniae growth in Lcn2-deficient mouse serum | Uninhibited growth | Demonstrates the critical role of Lcn2 in controlling bacterial proliferation in a physiologically relevant environment. | [7] |
| Klebsiella pneumoniae growth in Lcn2-deficient mouse serum + 1.6 µM recombinant Lcn2 | Significant growth inhibition | Confirms the direct bacteriostatic effect of Lcn2 at physiologically relevant concentrations. | [7] |
| A549 human respiratory epithelial cells + >50 µM this compound | Significant increase in IL-8 secretion | Shows that high concentrations of this compound can induce a pro-inflammatory response. | [14] |
| A549 human respiratory epithelial cells + 2 µM this compound and equimolar siderocalin | Five-fold increase in IL-8 secretion | Indicates that siderocalin potentiates the pro-inflammatory signaling of this compound at lower, more physiologically relevant concentrations. | [14] |
| E. coli growth inhibition by Lcn2 | 40 ng/ml Lcn2 effectively inhibits the growth of 1.5 x 10⁴ CFU/ml E. coli | Provides a specific concentration for the minimum inhibitory effect of Lcn2. | [15] |
Visualizing the Interplay: Pathways and Processes
To better understand the complex relationships in this system, we can visualize the key pathways using Graphviz.
Key Experimental Protocols
The study of this compound and host nutritional immunity relies on a set of specialized experimental procedures. Below are detailed protocols for key assays.
Siderophore-Binding Assay (Fluorescence Quenching)
This assay measures the binding affinity between siderocalin and enterobactin by monitoring the quenching of intrinsic tryptophan fluorescence of siderocalin upon ligand binding.
Materials:
-
Purified recombinant siderocalin (Lcn2)
-
Purified this compound or ferric-enterobactin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of siderocalin in PBS at a concentration of approximately 1 µM.
-
Prepare a series of dilutions of enterobactin (apo or ferric) in PBS.
-
In a quartz cuvette, add the siderocalin solution.
-
Measure the baseline fluorescence of the siderocalin solution. The excitation wavelength is typically 280 nm, and the emission is scanned from 300 to 400 nm.
-
Titrate the siderocalin solution with increasing concentrations of the enterobactin solution, allowing the mixture to equilibrate for 2-3 minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
The decrease in fluorescence intensity is plotted against the concentration of enterobactin.
-
The dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding isotherm equation (e.g., the Hill equation).
Bacterial Growth Inhibition Assay
This assay assesses the bacteriostatic activity of siderocalin against enterobactin-producing bacteria.
Materials:
-
Enterobactin-producing bacterial strain (e.g., E. coli)
-
Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100)
-
Purified recombinant siderocalin (Lcn2)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Grow the bacterial strain overnight in a rich medium (e.g., LB broth).
-
Wash the cells twice with sterile PBS to remove residual iron and medium components.
-
Resuspend the cells in iron-depleted minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to approximately 0.05.
-
In a 96-well plate, add the bacterial suspension to each well.
-
Add serial dilutions of siderocalin to the wells. Include a positive control (no siderocalin) and a negative control (medium only).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD₆₀₀ of each well to determine bacterial growth.
-
The minimum inhibitory concentration (MIC) of siderocalin can be determined as the lowest concentration that significantly inhibits bacterial growth.
IL-8 Secretion Assay (ELISA)
This assay quantifies the pro-inflammatory response of host cells to this compound.
Materials:
-
Human epithelial cell line (e.g., A549 lung carcinoma cells or HT-29 colon adenocarcinoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Purified this compound
-
Purified recombinant siderocalin (Lcn2)
-
Human IL-8 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed the epithelial cells in 24-well plates and grow them to confluency.
-
The day before the experiment, replace the growth medium with serum-free medium to starve the cells.
-
On the day of the experiment, treat the cells with various concentrations of this compound, with or without equimolar concentrations of siderocalin.
-
Include a vehicle control (the solvent used for enterobactin) and a positive control for IL-8 induction (e.g., TNF-α).
-
Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
Analyze the results to determine the effect of this compound and siderocalin on IL-8 secretion.
Implications for Drug Development
The intricate battle over iron between host and pathogen offers several promising avenues for therapeutic intervention.
-
Targeting Enterobactin Biosynthesis: Developing small molecule inhibitors that block the enzymes in the enterobactin synthesis pathway would effectively disarm bacteria of their primary iron acquisition tool, rendering them more susceptible to host immune clearance.[11]
-
"Trojan Horse" Antibiotics: The high specificity of the enterobactin uptake system can be exploited to deliver antibiotics directly into bacterial cells.[1] By conjugating an antibiotic to an enterobactin analog, the drug can be actively transported into the bacterium, bypassing resistance mechanisms and increasing its local concentration.[1]
-
Modulating the Host Response: Understanding how this compound triggers pro-inflammatory signaling could lead to the development of immunomodulatory therapies. For instance, in conditions characterized by excessive inflammation, blocking this pathway might be beneficial. Conversely, in immunocompromised patients, enhancing this early warning system could be a viable strategy.
Conclusion
The interplay between this compound and host nutritional immunity is a sophisticated and dynamic process that extends beyond simple iron sequestration. While ferric-enterobactin is the prize in the tug-of-war for iron, this compound plays a crucial role as both the precursor to this prize and as a signaling molecule that can alert the host to bacterial presence. The host's deployment of siderocalin as a direct countermeasure highlights the evolutionary pressure exerted by this bacterial virulence factor. For researchers and drug development professionals, a deep understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies outlined in this guide is essential for exploiting this host-pathogen interaction to develop novel anti-infective strategies. The ongoing arms race at the iron frontier continues to be a rich source of therapeutic targets.
References
- 1. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipocalin 2 regulates intestine bacterial survival by interplaying with siderophore in a weaned piglet model of Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. k-state.edu [k-state.edu]
- 6. Frontiers | Lipocalin 2 Protects Against Escherichia coli Infection by Modulating Neutrophil and Macrophage Function [frontiersin.org]
- 7. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron acquisition by a commensal bacterium modifies host nutritional immunity during Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic components of two ferric enterobactin binding sites in Escherichia coli FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. Siderocalins: Siderophore binding proteins evolved for primary pathogen host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin-8 Secretion in Response to Aferric Enterobactin Is Potentiated by Siderocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recombinant human lipocalin 2 acts as an antibacterial agent to prevent platelet contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation of Apo-Enterobactin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the production of the siderophore enterobactin in Gram-negative bacteria, with a focus on the model organism Escherichia coli. Under iron-limiting conditions, a hallmark of the host environment, bacteria synthesize and secrete high-affinity iron chelators, such as enterobactin, to acquire this essential nutrient. The biosynthesis of apo-enterobactin (the iron-free form) is a tightly controlled process, primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) and post-transcriptionally by the small RNA RyhB. Understanding this intricate regulatory network is paramount for the development of novel antimicrobial strategies that target bacterial iron acquisition, a critical virulence factor. This document details the key genetic players, signaling pathways, quantitative data on gene expression and enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.
The Enterobactin Biosynthesis and Transport System
The genetic machinery for enterobactin biosynthesis, transport, and uptake is primarily encoded within the ent and fep gene clusters. The biosynthesis of enterobactin from the precursor chorismate is a multi-step enzymatic process catalyzed by the products of the entA, entB, entC, entD, entE, and entF genes.[1][2] An additional gene, entH (ybdB), encodes a thioesterase that enhances the efficiency of the pathway.[3] Once synthesized, enterobactin is secreted from the cytoplasm. The ferric-enterobactin complex is then recognized by the outer membrane receptor FepA and transported into the periplasm, followed by transport across the inner membrane by an ABC transporter system (FepB, FepC, FepD, FepG). Finally, the esterase Fes releases the iron from enterobactin within the cytoplasm.
Core Regulatory Mechanisms
The expression of the enterobactin gene cluster is exquisitely sensitive to intracellular iron concentrations, ensuring that the energetically costly process of siderophore production is only activated when necessary. This regulation is orchestrated by two key players: the transcriptional repressor Fur and the small non-coding RNA (sRNA) RyhB.
Transcriptional Repression by the Ferric Uptake Regulator (Fur)
Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein acts as the primary repressor of enterobactin biosynthesis. Fur, in its homodimeric form, binds to ferrous iron (Fe²⁺), which acts as a cofactor.[4] This Fur-Fe²⁺ complex exhibits high affinity for specific DNA sequences known as "Fur boxes" located within the promoter regions of iron-regulated genes, including the ent and fep operons.[5][6] The consensus Fur box sequence is a 19-bp palindrome, GATAATGATAATCATTATC. Binding of the Fur-Fe²⁺ complex to these sites physically obstructs the binding of RNA polymerase, thereby repressing transcription.[5]
Conversely, under iron-limiting conditions, the intracellular Fe²⁺ concentration drops, leading to the dissociation of Fe²⁺ from Fur. This conformational change in the apo-Fur protein significantly reduces its affinity for the Fur boxes, leading to the de-repression of the ent and fep genes and the subsequent production of enterobactin.[7]
Post-Transcriptional Regulation by the Small RNA RyhB
A further layer of regulation is provided by the 90-nucleotide small RNA, RyhB. The expression of ryhB itself is negatively regulated by Fur; thus, RyhB is abundant only under iron-starvation conditions.[8] RyhB plays a crucial role in iron homeostasis by downregulating the expression of non-essential iron-containing proteins, thereby "sparing" iron for essential processes. RyhB influences enterobactin synthesis through several mechanisms:
-
Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. In the absence of RyhB, the levels of this transcript are significantly reduced, leading to decreased enterobactin production.[3][9]
-
Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme, a serine acetyltransferase, directs serine towards cysteine biosynthesis. By inhibiting CysE production, RyhB increases the intracellular pool of serine, a key precursor for enterobactin synthesis.[9]
-
Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of enterobactin.[9]
Quantitative Data on this compound Regulation
The following tables summarize key quantitative parameters associated with the genetic regulation of this compound production.
Table 1: Fur-DNA Binding Affinity
| Promoter Region | Apparent Dissociation Constant (Kd) | Method |
|---|---|---|
| entS | Low (specific value not cited) | Gel Retardation Assay[5] |
| fepB | Low (specific value not cited) | Gel Retardation Assay[5] |
| Synthetic F-F-x-R arrangement | Lower than contiguous hexamers | Gel Retardation Assay[5] |
Table 2: Gene Expression Fold Change (Iron-Deficient vs. Iron-Replete Conditions)
| Gene/Operon | Fold Increase in Expression | Method |
|---|---|---|
| entA(CGB)E operon fusion | 5- to 15-fold | β-galactosidase assay[7][10] |
| entC | ~20-fold | RT-qPCR[11] |
| Iron-regulated genes (general) | 5-fold or more for 118 genes | GeneChip analysis[12] |
Table 3: RyhB-Mediated Regulation of Gene Expression
| Target Gene/Operon | Effect of RyhB | Fold Change (ΔryhB/WT) | Method |
|---|---|---|---|
| entCEBAH | Positive Regulation | Reduced expression in ΔryhB | qRT-PCR[3] |
| sdhCDAB | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |
| acnA, fumA | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |
| ftnA, bfr | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |
| sodB | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |
Table 4: Enterobactin Biosynthesis Enzyme Kinetics
| Enzyme | Substrate(s) | Km | kcat |
|---|---|---|---|
| EntC | Chorismate | Data not available | Data not available |
| EntB | Isochorismate | Data not available | Data not available |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | Data not available | Data not available |
| EntE | 2,3-dihydroxybenzoate, ATP, holo-EntB | <<1 µM (for holo-EntB) | 100 min-1 |
| EntF | L-serine, ATP, DHB-S-EntB | Data not available | Data not available |
| EntD | apo-EntB, Coenzyme A | 6.5 µM (for apo-EntB) | 5 min-1 |
Table 5: Enterobactin Production Levels
| Bacterial Strain | Condition | Enterobactin Concentration | Method |
|---|---|---|---|
| E. coli wild-type | Iron-deficient media | High (specific value varies) | Arnow Assay, LC-MS[13] |
| E. colient mutants | Iron-deficient media | Undetectable or significantly reduced | Arnow Assay, LC-MS[13] |
| E. colifur mutant | Iron-replete media | High (constitutive production) | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing Regulatory Networks and Experimental Procedures
The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways and a general experimental workflow for studying enterobactin gene regulation.
Caption: Transcriptional regulation of enterobactin genes by the Fur protein.
References
- 1. benchchem.com [benchchem.com]
- 2. A genome-wide screen reveals the involvement of enterobactin-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical analysis of the recombinant Fur (ferric uptake regulator) protein from Anabaena PCC 7119: factors affecting its oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Architecture of a Fur Binding Site: a Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of enterobactin iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small RNA regulates the expression of genes involved in iron metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small RNA RyhB Contributes to Siderophore Production and Virulence of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of enterobactin iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaerobic biosynthesis of enterobactin Escherichia coli: regulation of entC gene expression and evidence against its involvement in menaquinone (vitamin K2) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneChip expression analysis of the iron starvation response in Pseudomonas aeruginosa: identification of novel pyoverdine biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Apo-Enterobactin Detection Using the Chrome Azurol S (CAS) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment.[1] Iron is a critical nutrient for bacterial survival, and the ability to acquire it is often linked to virulence.[1] Apo-enterobactin, the iron-free form of the molecule, is the active chelating agent. Its detection and quantification are crucial for studying bacterial iron acquisition mechanisms, screening for new antimicrobial agents that target this pathway, and developing siderophore-based drug delivery systems. The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting siderophores.[2][3][4] This application note provides detailed protocols for the detection and quantification of this compound using the CAS assay in both liquid and solid formats.
Principle of the CAS Assay
The CAS assay is based on the competition for iron between the siderophore and a ternary complex of Chrome Azurol S (a dye), Fe³⁺, and a detergent such as hexadecyltrimethylammonium bromide (HDTMA).[2][4][5] This complex is intensely blue.[4][5] When a sample containing a strong iron chelator like this compound is introduced, it removes the iron from the dye complex.[2][4] This results in the release of the free CAS dye, causing a color change from blue to orange or yellow, which can be quantified spectrophotometrically.[2][3][6] The intensity of the color change is proportional to the amount of siderophore present in the sample.
Figure 1: Chemical principle of the CAS assay for this compound detection.
Experimental Protocols
Extreme care must be taken to avoid iron contamination. All glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water.[4][7]
Protocol 1: Quantitative Liquid CAS Assay
This protocol allows for the quantification of this compound in liquid samples, such as bacterial culture supernatants.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
10 mM HCl
-
Deionized water
-
96-well microplates
-
Microplate reader
Reagent Preparation (CAS Assay Solution):
-
Blue Dye Solution:
-
Slowly mix Solution 2 with Solution 1 while stirring.
-
Slowly add Solution 3 to the CAS/iron mixture while stirring continuously. The solution will turn dark blue.[5]
-
Autoclave the final blue dye solution and store it in a dark, sterile container.[5]
Assay Procedure:
-
Prepare cell-free supernatant from bacterial cultures grown in iron-limited medium by centrifugation and filtration (0.22 µm filter).[8][9]
-
In a 96-well microplate, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.[5][8][9]
-
For a reference (Ar), mix 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS assay solution.[5][8]
-
Incubate the plate at room temperature for a period ranging from 20 minutes to 2 hours.[5][8]
-
Measure the absorbance of the samples (As) and the reference (Ar) at 630 nm using a microplate reader.[5][8][10]
-
Calculate the percentage of siderophore units using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100 [5][8][10]
Figure 2: Workflow for the quantitative liquid CAS assay.
Protocol 2: Qualitative/Semi-Quantitative CAS Agar Plate Assay
This method is useful for screening bacterial colonies for siderophore production. The production of this compound is indicated by an orange or yellow halo around the colony on a blue agar plate.[11]
Materials:
-
CAS assay solution (prepared as in Protocol 1)
-
Bacteriological agar
-
Growth medium components (e.g., MM9 salts, glucose, casamino acids)[4]
-
PIPES buffer
-
Petri dishes
CAS Agar Preparation:
-
Prepare the desired growth medium (e.g., MM9 minimal medium) at a volume of 900 mL. Add 15 g of bacteriological agar.[4][12]
-
Separately, prepare 100 mL of the blue dye solution as described in Protocol 1.
-
Autoclave the growth medium and the blue dye solution separately.
-
Aseptically and slowly add the 100 mL of blue dye solution to the 900 mL of molten agar medium along the glass wall with gentle mixing to ensure uniformity.[4][7]
-
Pour the CAS agar into sterile petri dishes and allow them to solidify.[7]
Assay Procedure:
-
Spot-inoculate the bacterial strains to be tested onto the center of the CAS agar plates.
-
Incubate the plates under conditions optimal for bacterial growth.
-
Observe the plates for the formation of an orange or yellow halo around the bacterial colonies. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
Data Presentation
Quantitative data from the liquid CAS assay should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.
| Sample ID | Condition | Absorbance at 630 nm (As) | Reference Absorbance (Ar) | Siderophore Units (%) |
| Strain A | Iron-limited | 0.45 | 1.20 | 62.5 |
| Strain A | Iron-replete | 1.15 | 1.20 | 4.2 |
| Strain B | Iron-limited | 0.80 | 1.20 | 33.3 |
| Strain B | Iron-replete | 1.18 | 1.20 | 1.7 |
| Negative Control | Uninoculated | 1.20 | 1.20 | 0.0 |
Table 1: Example of Quantitative Data Summary for this compound Detection.
Troubleshooting and Considerations
-
pH Sensitivity: The pH of the CAS assay solution is critical. A pH above 6.8 can cause the solution to turn green, leading to inaccurate results.[6]
-
HDTMA Toxicity: The detergent HDTMA can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[4][13] If toxicity is a concern, an overlay CAS (O-CAS) assay can be performed, where the bacteria are first grown on their optimal medium and then overlaid with CAS agar.[13][14]
-
Specificity: The CAS assay is a universal test and is not specific to enterobactin. It will detect any compound with a higher affinity for iron than the CAS dye.[2][15] For specific quantification of enterobactin, complementary methods like the Arnow assay for catechol detection or HPLC/LC-MS are recommended.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Siderophore Detection assay [protocols.io]
- 13. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Apo-Enterobactin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (Ent) is a high-affinity siderophore produced by Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the environment.[1][2] Its iron-free form, apo-enterobactin (apo-Ent), is a powerful iron chelator with significant potential for use in various cell-based assays.[3] With an exceptionally high affinity for Fe³⁺ (K = 10⁵² M⁻¹), apo-Ent can effectively compete for and sequester iron from host iron-binding proteins like transferrin and lactoferrin.[1][2] This potent iron-chelating property makes apo-Ent a valuable tool for studying cellular iron metabolism, inducing iron-deficient conditions, and investigating the effects of iron deprivation on cellular processes such as proliferation and apoptosis.[3][4] Recent studies have highlighted the anti-proliferative and pro-apoptotic effects of apo-Ent on cancer cells, suggesting its potential as an anti-cancer agent.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, iron chelation, and cellular iron uptake.
Key Applications
-
Induction of Iron Deprivation: Study the cellular response to iron deficiency in a controlled manner.
-
Anti-Cancer Research: Investigate the cytotoxic and anti-proliferative effects of apo-Ent on various cancer cell lines.[3]
-
Immunology Research: Explore the modulation of immune cell function and signaling pathways by altering iron availability.[1]
-
Microbiology Research: Understand the role of siderophores in bacterial pathogenesis and host-pathogen interactions.[1]
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Annexin V/PI Staining) |
| RAW264.7 | 0 (Control) | 24 | 95 ± 3.2 |
| 10 | 24 | 78 ± 4.1 | |
| 25 | 24 | 55 ± 2.8 | |
| 50 | 24 | 32 ± 3.5 | |
| J774A.1 | 0 (Control) | 24 | 92 ± 2.9 |
| 10 | 24 | 75 ± 3.7 | |
| 25 | 24 | 51 ± 4.0 | |
| 50 | 24 | 28 ± 2.5 |
Table 2: Intracellular Iron Chelation by this compound
| Cell Line | Treatment | Incubation Time (hours) | Labile Iron Pool (LIP) Fluorescence (Normalized to Control) |
| MIN6 | Vehicle Control | 3 | 1.00 |
| This compound (25 µM) | 3 | 0.45 ± 0.08 | |
| Holo-Enterobactin (25 µM) | 3 | 0.98 ± 0.05 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis using Annexin V/PI Staining
This protocol details the methodology to determine the effect of this compound on the viability and induction of apoptosis in mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., RAW264.7, J774A.1)[3]
-
Complete cell culture medium (consider using serum-free or low-lipocalin-2 medium to avoid sequestration of enterobactin)[5]
-
This compound stock solution
-
12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (if using adherent cells)
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[6]
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50 µM).[6] Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[6]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells.
-
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add FITC Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6] Quantify the percentage of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Caption: Experimental workflow for apoptosis assay.
Protocol 2: Chrome Azurol S (CAS) Assay for In Vitro Iron Chelation
This protocol describes a colorimetric assay to quantify the iron-chelating activity of this compound. The assay is based on the principle that a strong chelator will remove iron from the blue-colored CAS-iron complex, resulting in a color change that can be measured spectrophotometrically.[5]
Materials:
-
This compound sample
-
Chrome Azurol S (CAS) assay solution
-
96-well microplate
-
Microplate reader
Procedure:
-
CAS Reagent Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands.[5]
-
Assay Setup: In a 96-well plate, add 100 µL of the CAS assay solution to each well.
-
Sample Addition: Add your this compound sample to the wells to achieve the desired final concentration (e.g., 25 µM).[5] Include a reference well with the CAS reagent only.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes to 3 hours).[3]
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of iron chelation using the following formula: % Chelation = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (CAS reagent without siderophore) and As is the absorbance of the sample.[5]
Caption: Principle of the CAS iron chelation assay.
Protocol 3: Cellular Iron Uptake Assay using Radiolabeled Iron
This protocol outlines a method to measure the uptake of iron complexed with enterobactin using a radioactive iron isotope.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
⁵⁵FeCl₃
-
Krebs-Ringer buffer
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
Procedure:
-
Preparation of ⁵⁵Fe-enterobactin: Prepare the ⁵⁵Fe-enterobactin complex by incubating this compound with ⁵⁵FeCl₃.
-
Cell Preparation: Seed cells and allow them to grow to the desired confluency. On the day of the experiment, wash the cell monolayers twice with ice-cold Krebs-Ringer buffer.[6]
-
Uptake Assay: Add the ⁵⁵Fe-enterobactin solution to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
Stopping the Uptake: To stop the reaction, aspirate the radioactive solution and wash the cells three times with ice-cold Krebs-Ringer buffer containing 1 mM EDTA to remove non-internalized iron.[6]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.[6]
-
Measurement: Measure the radioactivity in the cell lysates using a scintillation counter.[6]
-
Normalization: Determine the protein concentration of the cell lysates to normalize the radioactive counts.[6]
Signaling Pathways
This compound primarily exerts its effects by chelating intracellular iron, thereby impacting various iron-dependent cellular processes. This can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the induction of apoptotic pathways.
Caption: this compound's cellular mechanism.
Troubleshooting
-
Low or no effect of this compound:
-
Presence of Lipocalin-2 (Lcn2): Serum in the culture medium contains Lcn2, which can sequester enterobactin and inhibit its activity.[3][5] Consider using serum-free media or cell lines with low Lcn2 expression.[6]
-
Degraded this compound: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light).[6]
-
-
Inconsistent results:
-
pH of the medium: The iron-chelating efficiency of enterobactin can be pH-dependent.[5] Ensure consistent pH across experiments.
-
Cell density: Ensure consistent cell seeding density and growth phase.
-
Conclusion
This compound is a versatile and potent tool for cell-based assays, enabling researchers to probe the intricate roles of iron in cellular physiology and pathology. The protocols and information provided herein offer a foundation for the successful application of this compound in a variety of research contexts, from cancer biology to immunology. Careful consideration of experimental conditions, particularly the presence of interfering substances like Lcn2, is crucial for obtaining reliable and reproducible results.
References
- 1. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Apo-Enterobactin as a Trojan Horse for Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic resistance, particularly in Gram-negative bacteria, necessitates the development of novel therapeutic strategies. The outer membrane of these bacteria presents a formidable permeability barrier, preventing many antibiotics from reaching their intracellular targets. The "Trojan horse" strategy leverages the bacteria's own essential nutrient uptake systems to deliver antimicrobial agents. Enterobactin, a triscatecholate siderophore with an exceptionally high affinity for ferric iron, is produced by many Gram-negative pathogens like Escherichia coli and Salmonella species to acquire iron in the host environment.[1][2][3] By conjugating antibiotics to apo-enterobactin (the iron-free form), these molecules can hijack the bacteria's active iron transport machinery to gain entry into the cell, thereby enhancing their efficacy and overcoming resistance mechanisms.[1][4]
This document provides detailed application notes on the mechanism and efficacy of this compound-antibiotic conjugates and protocols for their synthesis and evaluation.
Mechanism of Action
Under iron-limiting conditions, typically encountered during an infection, bacteria upregulate the expression of siderophore uptake systems.[4] The this compound-antibiotic conjugate, in the presence of ferric iron (Fe³⁺), is recognized by the FepA outer membrane transporter and actively transported into the periplasmic space.[4] Subsequent transport across the inner membrane is mediated by the FepBCDG ATP-binding cassette (ABC) transporter.[4] Once inside the cytoplasm, the antibiotic is released from the enterobactin scaffold to exert its therapeutic effect.
Data Presentation: In Vitro Efficacy
The potency of enterobactin-antibiotic conjugates is significantly enhanced compared to the parent antibiotics, as demonstrated by the reduction in Minimum Inhibitory Concentration (MIC) values, particularly under iron-deficient conditions.
| Conjugate | Parent Antibiotic | Target Organism | MIC of Conjugate (µM) | MIC of Parent Antibiotic (µM) | Fold Improvement | Reference |
| Ent-Ampicillin | Ampicillin | E. coli CFT073 | 0.01 | 10 | 1000 | [2][5] |
| Ent-Amoxicillin | Amoxicillin | E. coli CFT073 | 0.01 | >100 | >10000 | [5] |
| Ent-Ciprofloxacin | Ciprofloxacin | E. coli | - | - | - | [2] |
| L-Ent-Pt(IV) | Cisplatin | E. coli K12 | - | - | - | [6] |
| D-Ent-Pt(IV) | Cisplatin | E. coli K12 | - | - | - | [7] |
| EntKL-Muraymycin | Muraymycin analogue | Efflux-deficient E. coli | - | - | "Significantly improved" | [8][9] |
Note: Specific MIC values for some conjugates were not available in the provided search results, but their enhanced activity was noted.
Experimental Protocols
Chemoenzymatic Synthesis of Enterobactin-Antibiotic Conjugates
This protocol outlines a general chemoenzymatic approach for synthesizing enterobactin conjugates, which offers high efficiency and versatility.[10]
Workflow for Chemoenzymatic Synthesis:
Materials:
-
Purified enzymes (e.g., EntE, EntB, EntF, IroB for glycosylation if needed)[10]
-
Precursors: 2,3-dihydroxybenzoic acid (DHBA), L-Serine[10]
-
UDP-Glucose, MgCl₂, TCEP-HCl[10]
-
75 mM Tris buffer (pH 7.5)[10]
-
Functionalizing reagent with a linker (e.g., containing azide or alkyne for click chemistry)[10]
-
Antibiotic of interest with a compatible functional group
-
HPLC-MS for reaction monitoring and purification[10]
Procedure:
-
Enzymatic Synthesis of Enterobactin Scaffold:
-
In a reaction vessel, combine 500 µM of enterobactin precursors (DHBA and L-Serine), 3 mM UDP-Glucose, 5 mM MgCl₂, and 2.5 mM TCEP-HCl in 75 mM Tris buffer (pH 7.5).[10]
-
Add the purified enzymes (e.g., 1 µM of a glucosyltransferase like IroB and appropriate concentrations of EntE, EntB, and EntF).[10]
-
Incubate the reaction mixture at room temperature for 4-6 hours.[10]
-
Monitor the formation of the enterobactin scaffold using HPLC-MS.[10]
-
-
Chemical Functionalization and Conjugation:
-
Once the enzymatic reaction is complete, add the functionalizing reagent to the mixture to introduce a reactive handle on the enterobactin scaffold.[10]
-
After functionalization, add the antibiotic of interest to the reaction mixture.
-
Allow the conjugation reaction to proceed, monitoring its progress by HPLC-MS.
-
-
Purification:
-
Purify the crude enterobactin-antibiotic conjugate using preparative HPLC to remove unreacted starting materials and byproducts.[11]
-
Confirm the identity and purity of the final product by HPLC-MS and NMR spectroscopy.
-
Antimicrobial Susceptibility Testing (AST)
Determining the Minimum Inhibitory Concentration (MIC) of siderophore-antibiotic conjugates requires specific conditions to account for their iron-dependent activity.[11]
Workflow for Antimicrobial Susceptibility Testing:
Materials:
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)[11]
-
96-well microtiter plates
-
Bacterial strains of interest
-
Enterobactin-antibiotic conjugate and parent antibiotic
-
Incubator
Procedure (Broth Microdilution):
-
Media Preparation: Prepare ID-CAMHB according to established protocols to ensure iron-limiting conditions. Standard Mueller-Hinton broth should not be used as it contains variable iron concentrations that can interfere with the assay.[11]
-
Inoculum Preparation: Grow an overnight culture of the test bacteria in ID-CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the enterobactin-antibiotic conjugate and the parent antibiotic in ID-CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] For conjugates that may cause trailing endpoints, the MIC can be read as the well with approximately 80% growth inhibition.[11]
Siderophore Competition Assay
This assay confirms that the enhanced activity of the conjugate is due to its uptake via the siderophore transport system.
Procedure:
-
Perform the MIC assay as described above.
-
In a parallel set of experiments, add an excess of free enterobactin to the wells along with the enterobactin-antibiotic conjugate.
-
If the conjugate's activity is mediated by the enterobactin uptake pathway, the presence of excess free enterobactin will competitively inhibit the uptake of the conjugate, resulting in an increase in the observed MIC.
Conclusion and Future Directions
The use of this compound as a Trojan horse for delivering antibiotics to Gram-negative bacteria is a promising strategy to combat antibiotic resistance.[11][13] The data consistently show a significant improvement in the in vitro efficacy of enterobactin-antibiotic conjugates compared to their parent drugs.[2][5] The detailed protocols provided herein offer a framework for the synthesis and evaluation of novel conjugates. Future research should focus on optimizing the linker between enterobactin and the antibiotic to ensure efficient cleavage and drug release within the bacterial cell, as well as evaluating the in vivo efficacy and pharmacokinetic properties of these promising therapeutic agents. Further exploration of conjugating other classes of antimicrobial agents to enterobactin could also expand the utility of this powerful drug delivery platform.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the antibacterial activity and cellular fates of enterobactin–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antibacterial Activity and Cellular Fates of Enterobactin-Drug Conjugates That Target Gram-Negative Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Heavy-Metal Trojan Horse: Enterobactin-Directed Delivery of Platinum(IV) Prodrugs to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heavy-Metal Trojan Horse: Enterobactin-Directed Delivery of Platinum(IV) Prodrugs to Escherichia coli [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of an Antimicrobial Enterobactin-Muraymycin Conjugate for Improved Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (Ent) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment. The remarkable efficiency of the enterobactin-mediated iron transport system makes it an attractive target for the development of novel antimicrobial agents. By attaching fluorescent probes to enterobactin, researchers can elucidate the mechanisms of its transport across the bacterial cell envelope, visualize its interaction with bacterial cells, and screen for molecules that inhibit this essential nutrient uptake pathway.[1]
These application notes provide detailed protocols for the fluorescent labeling of an enterobactin analog, enabling researchers to conduct transport studies using techniques like fluorescence microscopy and flow cytometry.[1]
Overview of Labeling Strategy
Direct labeling of native enterobactin is challenging due to the absence of suitable functional groups for conjugation. A more effective and widely adopted strategy involves the synthesis of a biomimetic enterobactin analog that incorporates a reactive handle, such as a primary amine.[2][3] A notable example is the analog EntKL, which features an amino group on its backbone that is amenable to labeling without significantly compromising its recognition by bacterial uptake machinery.[1][2][3] This approach allows for efficient and specific conjugation of a variety of fluorescent probes.
Quantitative Data Summary
The following tables summarize key quantitative data for fluorescently labeled enterobactin analogs and their interactions with bacterial transport machinery.
Table 1: Spectroscopic Properties of Fluorescently Labeled Enterobactin Analogs
| Fluorescent Probe | Conjugate | Excitation Max (nm) | Emission Max (nm) | Notes |
| Rhodamine | Rh-EntKL | ~575 | Not Specified | Rhodamine dyes are noted for their photostability and bright fluorescence.[1] |
| BODIPY FL | (AcO)EntKL-PEG4-BODIPYFL | Not Specified | Not Specified | Used for fluorescence labeling of E. coli and P. aeruginosa.[2][3] |
| BODIPY FL | (AcO)EntKL-BODIPYFL | Not Specified | Not Specified | Used for fluorescence labeling of E. coli and P. aeruginosa.[2][3] |
Table 2: Binding Affinities of Ferric Enterobactin and its Analogs
| Ligand | Receptor/Protein | Dissociation Constant (Kd) | Method | Citation |
| Ferric Enterobactin | FepA Receptor (E. coli) | ~17 - 50 nM | In vivo binding assays | [4] |
| Ferric Enterobactin | FepB Periplasmic Protein | ~30 nM | Intrinsic fluorescence | [4] |
| Apo-enterobactin | FepB Periplasmic Protein | ~60 nM | Intrinsic fluorescence | [4] |
| Ferric Enantioenterobactin | FepB Periplasmic Protein | ~15 nM | Intrinsic fluorescence | [4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Enterobactin Analog (EntKL) with a Rhodamine Dye
This protocol details the conjugation of a rhodamine-based fluorescent dye to the enterobactin analog EntKL.[1]
Materials:
-
EntKL (synthesized with a primary amine handle)
-
Rhodamine NHS Ester (e.g., 6-ROX NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Mass spectrometer
Procedure:
-
Preparation of EntKL: Dissolve EntKL in anhydrous DMF to a final concentration of 10 mM.
-
Preparation of Rhodamine NHS Ester: Immediately before use, dissolve the rhodamine NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Conjugation Reaction:
-
In a microcentrifuge tube, add a 1.5-fold molar excess of the dissolved rhodamine NHS ester to the EntKL solution.
-
Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.[1]
-
Stir the reaction at room temperature for 4 hours in the dark.
-
-
Purification:
-
Purify the reaction mixture by RP-HPLC on a C18 column.[1]
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.
-
Collect fractions and identify the Rh-EntKL conjugate by monitoring the absorbance at the excitation maximum of the rhodamine dye (around 575 nm).[1]
-
-
Characterization: Confirm the identity and purity of the Rh-EntKL conjugate by mass spectrometry.[1]
Protocol 2: Bacterial Uptake Assay using Fluorescently Labeled Enterobactin
This protocol describes a general method for assessing the uptake of fluorescently labeled enterobactin by bacterial cells.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Iron-deficient growth medium
-
Fluorescently labeled enterobactin analog (e.g., Rh-EntKL)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in an iron-deficient medium to induce the expression of enterobactin transporters.[1]
-
Uptake Assay:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in fresh, pre-warmed iron-deficient medium.
-
Add the fluorescently labeled enterobactin analog to the cell suspension at the desired concentration (e.g., 10 µM).[2][3]
-
Incubate the cells at 37°C with shaking for a specific time period.
-
-
Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells multiple times with cold PBS to remove unbound fluorescent probe.
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the fluorescence of the bacterial cells using a flow cytometer or visualize the labeled cells using a fluorescence microscope.
-
Visualizations
Caption: Workflow for the synthesis and purification of a fluorescently labeled enterobactin analog.
Caption: Schematic of the ferric enterobactin uptake pathway in E. coli.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02084F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Solid-Phase Synthesis of Enterobactin Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis (SPS) of enterobactin derivatives. Enterobactin, a high-affinity siderophore produced by Gram-negative bacteria, and its analogs are of significant interest for their potential in developing "Trojan horse" strategies to deliver antimicrobial agents into pathogenic bacteria.[1][2][3] Solid-phase synthesis offers a robust and efficient platform for the systematic modification of the enterobactin scaffold, enabling the exploration of structure-activity relationships and the attachment of various cargo molecules.[1]
Data Presentation: Quantitative Analysis of Synthesized Enterobactin Analogs
The following tables summarize quantitative data for various enterobactin analogs synthesized using solid-phase methodologies, as well as their iron-binding properties and biological activities.
Table 1: Summary of Yields and Purity of Solid-Phase Synthesized Enterobactin Analogs
| Analog Description | Scaffold/Core Structure | Chelating Units | Overall Yield (%) | Purity | Reference |
| Analog 1 | L-2,3-diaminopropionic acid | Mono-catechol | Modest | >95% (RP-HPLC) | Zamora et al.[1] |
| Analog 2 | Dimer of L-2,3-diaminopropionic acid | Bis-catechol | Modest | >95% (RP-HPLC) | Zamora et al.[1] |
| Hopobactin | Trilactone | 3,2-HOPO | - | - | [4] |
| TRENCAM | TREN | Catechol | - | - | [4] |
| Saccharide Analog (H₆Lᴬ) | Glucopyranoside | Catechol | - | - | [4] |
| Saccharide Analog (H₆Lᴮ) | Glucopyranoside | Catechol | - | - | [4] |
*Note: "Modest" yields were reported in the primary literature without a specific percentage.[1]
Table 2: Comparative Biological Activity and Iron-Binding Properties of Enterobactin and its Analogs
| Compound/Analog | Organism(s) | Biological Activity Metric | Key Findings | Iron Binding Affinity (log β₁₁₀) |
| Native Enterobactin (Ent) | E. coli, P. aeruginosa, C. jejuni | Growth Promotion / Iron Uptake | Gold standard for iron acquisition; efficiently promotes growth in siderophore-deficient mutant strains under iron limitation.[2] | 49[4] |
| EntKL | E. coli, P. aeruginosa | Growth Promotion | A biomimetic analog with an attachment point for cargo, exhibiting potent, concentration-dependent growth-promoting effects similar to natural enterobactin.[2] | - |
| Analog 1 (Monomeric) | C. jejuni | Growth Promotion | Facilitates Fe(III)-uptake in C. jejuni.[5] | - |
| Analog 2 (Dimeric) | C. jejuni | Growth Promotion | Facilitates Fe(III)-uptake in C. jejuni.[5] | - |
| Hopobactin | - | Iron Binding | Lower iron stability constant compared to enterobactin.[4] | 26.4[4] |
| TRENCAM | - | Iron Binding | High affinity for iron, though lower than enterobactin.[4] | 43.6[4] |
| Saccharide Analog (H₆Lᴬ) | - | Iron Binding | Fe(III) affinities comparable to or greater than other enterobactin models.[4] | 41.38[4] |
| Saccharide Analog (H₆Lᴮ) | - | Iron Binding | Fe(III) affinities comparable to or greater than other enterobactin models.[4] | 46.38[4] |
Experimental Protocols
The following protocols are based on established methodologies for the solid-phase synthesis of enterobactin analogs, primarily adapted from the work of Zamora et al.[1][3][5]
Protocol 1: Loading of the First Building Block onto 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the initial protected amino acid onto the solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-L-Dap(Alloc)-OH (or other suitable protected amino acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 20 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-L-Dap(Alloc)-OH (1.2 equivalents relative to resin loading) and DIPEA (5.0 eq) in anhydrous DCM.[3]
-
Add the amino acid/DIPEA solution to the swelled resin and shake the reaction mixture for 1-2 hours at room temperature.
-
To cap any unreacted trityl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 minutes.[1]
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).[1]
Protocol 2: Iterative Coupling on Solid Support
This protocol details the deprotection and coupling steps for elongating the peptide chain.
Materials:
-
Resin-bound peptide from Protocol 1
-
4-Methylpiperidine in DMF (20% v/v)
-
Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
DMF, anhydrous
-
DCM, anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) (for Alloc deprotection)
-
Phenylsilane (for Alloc deprotection)
Procedure:
Fmoc Deprotection:
-
Treat the resin with a 20% solution of 4-methylpiperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
Coupling Step:
-
In a separate vial, pre-activate the Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes.[1]
-
Add the activated solution to the deprotected resin-bound peptide.
-
Shake the reaction for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
Alloc Deprotection (if applicable):
-
Wash the resin with anhydrous DCM.
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM.[1]
-
Shake for 30 minutes at room temperature.
-
Wash the resin with DCM (5x) and DMF (3x).
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the release of the synthesized analog from the solid support and the removal of protecting groups.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
DCM
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5).[1]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.[1]
Visualizations
Solid-Phase Synthesis Workflow for Enterobactin Analogs
Caption: Solid-phase synthesis workflow for enterobactin analogs.
Enterobactin-Mediated Iron Uptake Pathway in Gram-Negative Bacteria
Caption: Enterobactin-mediated iron uptake in Gram-negative bacteria.
References
Troubleshooting & Optimization
troubleshooting low yield in apo-enterobactin purification
Technical Support Center: Apo-Enterobactin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield during this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is iron contamination a critical issue during its production?
This compound is the iron-free form of enterobactin, a high-affinity siderophore produced by Gram-negative bacteria like E. coli to scavenge ferric iron (Fe³⁺) from the environment[1][2]. The production of enterobactin is tightly regulated by iron availability. In iron-rich conditions, the Ferric Uptake Regulator (Fur) protein represses the genes responsible for enterobactin synthesis[1][3]. Therefore, to maximize the yield of this compound, it is crucial to use a low-iron minimal medium and acid-washed glassware to prevent the repression of its biosynthesis genes[1][4].
Q2: What is the visual difference between this compound and the ferric-enterobactin complex?
Pure, iron-free this compound in solution is typically colorless to pale yellow[4]. When it chelates with ferric iron (Fe³⁺), it forms a distinct reddish-purple complex[4]. During the initial extraction from an acidified culture supernatant, the ethyl acetate layer containing enterobactin will often appear reddish-brown[4][5].
Q3: How should I properly store purified this compound to prevent degradation?
This compound is susceptible to hydrolysis, which breaks its cyclic structure into linear forms[6]. To ensure stability, it should be stored as a dry powder at -20°C for long-term use[4]. If in solution, it is best to prepare aliquots and store them at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles[4][6]. Solutions should also be protected from prolonged exposure to light[4].
Q4: What are the primary causes of non-specific binding during chromatographic purification of enterobactin?
Non-specific binding is often due to unwanted interactions between contaminants and the chromatography resin, primarily through hydrophobic and ionic interactions[5]. Since enterobactin is a relatively hydrophobic molecule, other hydrophobic molecules from the culture medium or cell lysate can co-bind to hydrophobic resins like Amberlite™ XAD or C18 silica, leading to co-elution and reduced purity[5].
Troubleshooting Guide for Low this compound Yield
This guide addresses the most common causes of low yield at different stages of the purification process.
Problem 1: Low or No Enterobactin Detected in Bacterial Culture
Possible Cause: Suboptimal culture conditions repressing enterobactin synthesis.
-
Solution:
-
Optimize Media: Utilize a low-iron minimal medium (e.g., M9 minimal medium) to induce high-level enterobactin production[1][4]. Ensure all glassware is acid-washed to remove trace iron contamination[1].
-
Statistical Optimization: Media components such as succinate, tryptophan, and phosphate concentrations can be optimized to significantly enhance yield[4][7].
-
Genetic Integrity: Confirm that the bacterial strain has not lost the genetic elements required for enterobactin synthesis, which can be checked by PCR for the ent genes[8].
-
Problem 2: Low Yield After Ethyl Acetate Extraction
Possible Cause: Inefficient partitioning of enterobactin into the organic solvent.
-
Solution:
-
Verify pH: The initial solvent extraction must be performed at a very low pH, typically around 2.0[4][5]. This is critical to fully protonate the catechol groups of enterobactin, making the molecule less polar and increasing its solubility in organic solvents like ethyl acetate[5]. Carefully monitor the pH of the supernatant after adding concentrated HCl[4].
-
Repeat Extraction: To maximize recovery, repeat the extraction from the aqueous phase at least two more times with fresh ethyl acetate. Pool all the organic fractions before proceeding to the drying step[1][4].
-
Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the product. This may be caused by proteins and cellular debris[4]. To break the emulsion, centrifuge the mixture at a moderate speed (e.g., 3000 rpm for 20 minutes) or add a saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase[4].
-
Problem 3: Low Recovery After Column Chromatography
Possible Cause: Poor binding of enterobactin to the column or irreversible binding.
-
Solution:
-
Incorrect pH for Loading: For reverse-phase or hydrophobic interaction resins, ensure the crude extract is acidified to pH ~2.0 before loading. At a higher pH, enterobactin is more polar and will not bind efficiently[5].
-
Improper Sample Solvent: If using reverse-phase HPLC, dissolve the sample in the initial mobile phase or a solvent that is more polar than the initial mobile phase. A sample dissolved in a strong, non-polar solvent will not bind effectively[9].
-
Initial Mobile Phase is Too Non-Polar (RP-HPLC): Start with a mobile phase containing a high percentage of the aqueous component (e.g., water with 0.1% formic acid) to promote the hydrophobic interaction between enterobactin and the C18 stationary phase[9].
-
Irreversible Binding: Enterobactin's hydrophobic nature may cause it to bind too strongly. To elute, use a higher percentage of organic solvent (e.g., 90-100% methanol or acetonitrile)[5]. A stepwise or gradient elution can help optimize recovery[5].
-
Data Presentation
Table 1: Summary of Optimized Conditions for Siderophore Production by E. coli
This table summarizes the effect of various parameters on siderophore production, based on a statistical optimization study that achieved a yield of up to 89.13% siderophore units (SU%)[1][7].
| Parameter | Optimized Value | Effect on Yield | Reference |
| Succinate | 0.3 g/L | Significant positive effect | [7] |
| Tryptophan | 0 g/L | No significant effect | [7] |
| Na₂HPO₄ | 6 g/L | Significant positive effect | [7] |
| CaCl₂ | 0.1 g/L | Significant positive effect | [7] |
| Agitation | 150 RPM | Significant positive effect | [1][7] |
| KH₂PO₄ | 0.6 g/L | Significant positive effect | [1][7] |
Experimental Protocols
Protocol 1: Extraction of this compound
This protocol details the initial extraction of enterobactin from a bacterial culture supernatant.
-
Cell Removal: Grow an enterobactin-producing bacterial strain (e.g., E. coli) in a low-iron minimal medium. Centrifuge the culture to pellet the cells and carefully collect the cell-free supernatant[1][4].
-
Acidification: Chill the supernatant on ice and acidify to pH 2.0 using concentrated HCl. Monitor the pH carefully[4][5].
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate[1][4]. Shake vigorously for 1-2 minutes, venting the funnel periodically[4].
-
Phase Separation: Allow the layers to separate. The top organic layer, containing the enterobactin, will appear reddish-brown[4][5].
-
Collection: Collect the organic layer. Repeat the extraction on the aqueous layer twice more to maximize the yield[1][4].
-
Drying: Combine the organic fractions and evaporate the solvent using a rotary evaporator to obtain the crude enterobactin extract[1][4].
Protocol 2: Quantification of Enterobactin using the Arnow Assay
This colorimetric assay is specific for the quantification of catechol-type siderophores like enterobactin[1][10].
-
Sample Preparation: In a microcentrifuge tube, mix 0.5 mL of the enterobactin-containing sample with 0.5 mL of 0.5 N HCl[1].
-
Reagent Addition: Add 0.5 mL of nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in water)[1].
-
Color Development: Add 0.5 mL of 1 N NaOH. A red color will develop in the presence of catechols[1][10].
-
Spectrophotometry: Measure the absorbance of the solution at 515 nm[1].
-
Quantification: Determine the concentration by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHB)[1][11].
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Experimental workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding during enterobactin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding and overcoming common challenges during enterobactin purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding during enterobactin purification?
A1: Non-specific binding during enterobactin purification primarily stems from unwanted interactions between contaminants in the crude extract and the chromatography resin. The main culprits are hydrophobic and ionic interactions. Enterobactin is a hydrophobic molecule, and many resins, such as Amberlite™ XAD or C18 silica, are also hydrophobic.[1] This shared characteristic can lead to the co-binding of other hydrophobic molecules from the culture medium or cell lysate, resulting in the co-elution of impurities.[1]
Q2: Why is the pH during initial extraction critical?
A2: The initial solvent extraction of enterobactin should be conducted at a low pH, typically around 2.0.[1] This is crucial because the catechol moieties of enterobactin must be fully protonated to neutralize their charge. This protonation renders the molecule less polar, significantly enhancing its solubility in organic solvents like ethyl acetate.[1] Maintaining the correct pH ensures the efficient transfer of enterobactin from the aqueous culture supernatant into the organic solvent, which is a critical first step in purification.[1]
Q3: What buffer additives can I use to minimize non-specific binding?
A3: Yes, incorporating additives into your buffers can be highly effective. To counteract hydrophobic interactions, a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can disrupt these forces.[1] For issues related to ionic interactions, increasing the salt concentration (e.g., 150-500 mM NaCl) in your buffer can shield electrostatic charges and reduce non-specific binding.[1]
Q4: What are the likely contaminants in my final purified enterobactin?
A4: Contaminants are often other hydrophobic molecules produced by the bacteria or present in the growth medium. These can include linear degradation products of enterobactin, other siderophores if the bacterial strain is not specific, and various metabolic byproducts.[1] If complex media are used, components such as peptides and amino acids can also contribute to contamination.[1]
Q5: How should I store purified enterobactin to maintain its stability?
A5: For long-term storage, it is best to store purified enterobactin as a dry powder or in a suitable solvent at low temperatures. To prevent degradation, it is also recommended to protect enterobactin solutions from prolonged exposure to light and to maintain a neutral pH for the iron-free form.[2]
Troubleshooting Guides
Problem 1: Low Recovery of Enterobactin After Solid-Phase Extraction
| Possible Cause | Suggested Solution | Rationale |
| Incomplete Elution | Modify the elution solvent by increasing the percentage of the organic solvent (e.g., methanol, acetonitrile). A stepwise or gradient elution can help determine the optimal concentration.[1] | Enterobactin's hydrophobic nature can cause it to bind strongly to the resin, necessitating a more non-polar elution solvent to disrupt this interaction.[1] |
| Irreversible Binding | Pre-treat the resin with a blocking agent. Before loading the sample, wash the column with a solution containing a non-ionic surfactant.[1] | This can saturate non-specific hydrophobic sites on the resin, making them unavailable for the irreversible binding of enterobactin or contaminants.[1] |
| Incorrect pH of Loading Sample | Ensure the crude extract is acidified to approximately pH 2.0 before loading it onto the column.[1] | At a higher pH, enterobactin is deprotonated and more polar, which will prevent it from binding efficiently to reverse-phase or hydrophobic interaction resins.[1] |
Problem 2: Co-elution of Contaminants with Enterobactin
| Possible Cause | Suggested Solution | Rationale |
| Ionic Interactions | Increase the ionic strength of the wash and/or elution buffers by adding NaCl (e.g., 150-500 mM).[1] | The salt ions shield electrostatic charges on both the contaminants and the stationary phase, disrupting non-specific ionic binding.[1] |
| Hydrophobic Interactions | Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween-20) to the wash buffer.[1] | Non-ionic surfactants can disrupt hydrophobic interactions, preventing both enterobactin and contaminants from binding non-specifically. |
| Sub-optimal Elution Profile | Switch from isocratic elution to a shallow gradient elution. | A shallow gradient of the organic solvent allows for a finer separation of molecules with similar hydrophobicities, potentially resolving the enterobactin peak from closely eluting contaminants.[1] |
Data Presentation
Table 1: Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Primary Target Interaction |
| Sodium Chloride (NaCl) | 150-500 mM | Shields electrostatic charges | Ionic |
| Tween-20 | 0.01-0.1% | Disrupts hydrophobic interactions | Hydrophobic |
| Triton X-100 | 0.01-0.1% | Disrupts hydrophobic interactions | Hydrophobic |
Experimental Protocols
Protocol 1: Enterobactin Extraction and Purification
This protocol outlines a standard method for extracting enterobactin from bacterial culture supernatant using solvent extraction followed by solid-phase chromatography.
1. Culture Growth and Supernatant Collection:
-
Grow the enterobactin-producing bacterial strain in a low-iron minimal medium to induce siderophore production.[3]
-
Centrifuge the culture to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted enterobactin.[1]
2. Acidification and Solvent Extraction:
-
Chill the supernatant on ice and acidify to pH 2.0 using concentrated HCl, monitoring the pH carefully.[1]
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.[4]
-
Mix vigorously for at least 30 minutes to allow for the extraction of enterobactin into the organic phase.[4]
-
Allow the layers to separate. The organic (top) layer containing enterobactin will be reddish-brown.[1]
-
Collect the organic layer. Repeat the extraction on the aqueous layer to maximize the yield.[1]
-
Combine the organic fractions and dry them in vacuo using a rotary evaporator to obtain a crude extract.[1]
3. Chromatographic Cleanup (Amberlite™ XAD Resin):
-
Prepare a column with a suitable hydrophobic resin like Amberlite™ XAD-4 or XAD-16.
-
Equilibrate the column with an acidic aqueous buffer (e.g., 0.1 M Formic Acid).[1]
-
Re-dissolve the crude extract in a minimal volume of the equilibration buffer (a small amount of methanol can be used to aid solubility if needed).[1]
-
Load the sample onto the column.
-
Wash Step: Wash the column extensively with the equilibration buffer to remove polar, non-specifically bound impurities.[1]
-
Elution Step: Elute the enterobactin using a high percentage of an organic solvent, such as 90-100% methanol, and collect the fractions.[1]
Visualizations
Caption: Experimental workflow for enterobactin purification.
Caption: Troubleshooting logic for non-specific binding.
References
Technical Support Center: Protocols for Iron Removal from Holo-Enterobactin
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of iron from holo-enterobactin.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process of removing iron from holo-enterobactin.
FAQs
-
Q1: What is the primary mechanism for iron release from enterobactin in vivo? A1: In bacteria such as E. coli, the primary mechanism for iron release from the ferric-enterobactin complex is through enzymatic hydrolysis.[1] The enzyme Ferric Enterobactin Esterase (Fes) cleaves the three ester bonds of the trilactone backbone, which dismantles the chelate and releases the iron ion.[1][2]
-
Q2: Can iron be removed from enterobactin without enzymatic degradation? A2: Yes, iron release can be facilitated by non-enzymatic methods. A combination of acidification (low pH) and chemical reduction of the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion can also lead to the release of iron from the enterobactin complex.[3][4][5] Under acidic conditions, the protonation of the complex makes iron release through reduction more favorable.[1][5]
-
Q3: Why is my apo-enterobactin sample showing low activity in a CAS assay? A3: There are several potential reasons for low activity. The enterobactin sample may have degraded; proper storage at low temperatures and protection from light is crucial.[6] The pH of the assay buffer might be incorrect, as the iron-chelating efficiency of enterobactin is pH-dependent.[6] It is also possible that the enterobactin is already complexed with iron (holo-enterobactin), in which case it will not show chelating activity.[6]
-
Q4: How can I confirm the successful removal of iron from holo-enterobactin? A4: The removal of iron can be confirmed by a colorimetric change; the red-brown color of the ferric-enterobactin complex will disappear. You can also use HPLC analysis to separate the this compound from any remaining holo-enterobactin and degradation products.[4] Additionally, a successful iron removal will result in restored iron-chelating activity, which can be measured using the Chrome Azurol S (CAS) assay.[6]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Incomplete iron removal (sample retains a reddish tint) | Insufficient reagent concentration or reaction time. | Increase the concentration of the acid or reducing agent, or extend the incubation period. Monitor the reaction spectrophotometrically. |
| pH is not optimal for iron release. | Verify and adjust the pH of the solution to the recommended acidic range (e.g., pH 2.5-4.0).[4] | |
| Inefficient enzymatic activity. | Ensure the Ferric Enterobactin Esterase (Fes) is active and used at an appropriate concentration. Check for optimal buffer conditions and temperature for the enzyme. | |
| Degradation of enterobactin during the protocol | Harsh acidic conditions or prolonged exposure to low pH. | Minimize the duration of exposure to strong acids. Consider using a milder acidic condition and monitor for degradation via HPLC.[4] |
| Instability of the apo-form. | Once iron is removed, handle the this compound in an inert atmosphere if possible and store it at low temperatures, protected from light, to prevent degradation.[6] | |
| Inconsistent results between experimental replicates | Pipetting errors or inaccurate measurements. | Ensure all pipettes are calibrated. Prepare a master mix of reagents to add to each sample to minimize variability. |
| Variability in starting material. | Ensure the initial holo-enterobactin solution is homogeneous before aliquoting. |
Experimental Protocols
Below are detailed methodologies for removing iron from holo-enterobactin using both chemical and enzymatic approaches.
Protocol 1: Chemical-Mediated Iron Removal (Acidification and Reduction)
This protocol utilizes acidic conditions to facilitate the release of iron from the enterobactin complex.
Methodology
-
Preparation of Holo-Enterobactin Solution:
-
Dissolve the holo-enterobactin sample in a suitable buffer (e.g., phosphate buffer) at a known concentration.
-
-
Acidification:
-
Separation of Released Iron:
-
Separate the released iron from the this compound. This can be achieved through ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 10 kDa) if the enterobactin is bound to a larger molecule.[4]
-
Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20) can be employed.[2]
-
-
Purification and Analysis:
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| pH for Iron Release | 2.5 - 4.0 | Lower pH enhances the protonation and subsequent release of iron.[4] |
| Monitoring Wavelength | ~495 nm | The absorbance of the ferric-enterobactin complex can be monitored to track its disappearance. |
| HPLC Column | C18 reverse-phase | A common choice for separating siderophores and their derivatives. |
Protocol 2: Enzymatic Iron Removal using Ferric Enterobactin Esterase (Fes)
This method mimics the natural process of iron release in bacteria by using the Fes enzyme.
Methodology
-
Preparation of Reaction Buffer:
-
Prepare a suitable reaction buffer for the Fes enzyme, typically around neutral pH (e.g., pH 7.4).
-
-
Enzymatic Reaction:
-
Monitoring the Reaction:
-
The hydrolysis of the enterobactin backbone leads to a significant reduction in the molecule's affinity for iron, facilitating its release.[1]
-
The reaction can be monitored by observing the decrease in absorbance at the characteristic wavelength for the ferric-enterobactin complex.
-
-
Separation and Purification:
-
Once the reaction is complete, the released iron and the hydrolyzed enterobactin fragments can be separated from any remaining complex using techniques like size-exclusion chromatography or dialysis.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Enzyme | Ferric Enterobactin Esterase (Fes) | The primary enzyme for in vivo iron release from enterobactin.[2] |
| pH | ~7.4 | Fes is active at neutral pH, typical for cytoplasmic conditions. |
| Temperature | 37°C | Optimal for many bacterial enzymes, including those from E. coli. |
Visualizations
Experimental Workflow for Chemical Iron Removal
Caption: Workflow for removing iron from holo-enterobactin via acidification.
Signaling Pathway for Enzymatic Iron Release
Caption: Enzymatic cleavage of holo-enterobactin by Fes to release iron.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin - Wikipedia [en.wikipedia.org]
- 4. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
optimizing culture conditions for maximal enterobactin production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximal enterobactin production.
Frequently Asked Questions (FAQs)
??? question "Q1: What is enterobactin and why is it important?" Enterobactin is a high-affinity siderophore, which is a small molecule that binds to iron with extremely high affinity.[1][2] It is produced by Gram-negative bacteria like Escherichia coli to acquire iron from their environment, particularly in iron-limited conditions such as a host organism.[1][3] Its potent iron-chelating ability is crucial for bacterial survival and virulence, making the enterobactin biosynthesis pathway a compelling target for the development of novel antimicrobial agents.[1][4]
??? question "Q2: What are the key genes and the basic pathway for enterobactin biosynthesis?" The biosynthesis of enterobactin in E. coli starts from chorismate, a precursor from the shikimate pathway.[1][5] The pathway is primarily encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[6][7] These enzymes convert chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then linked to L-serine.[1][2] Finally, three of these DHB-serine molecules are cyclized to form the final enterobactin molecule.[1][2]
??? question "Q3: How is enterobactin production regulated in response to iron?" Enterobactin production is tightly controlled by the availability of iron through the Ferric Uptake Regulator (Fur) protein.[6][8] In iron-rich conditions, Fur binds to ferrous iron (Fe²⁺) to form a complex.[9] This complex then acts as a transcriptional repressor by binding to the promoter regions of the ent genes, blocking their expression.[4][8][9] Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, the repression is lifted, and the ent genes are expressed, leading to enterobactin synthesis.[6][8][9]
??? question "Q4: What are the standard methods for detecting and quantifying enterobactin?" Common methods for detecting and quantifying enterobactin include:
- Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for detecting siderophores. Siderophores sequester iron from a blue CAS-iron complex, causing a color change to orange or yellow.[6][7]
- Arnow Assay: This is a colorimetric method specifically used to quantify catechol-type siderophores like enterobactin.[6][7] It detects the 2,3-dihydroxybenzoyl moiety.[10]
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used for the precise separation and quantification of intact enterobactin, distinguishing it from its precursors and degradation products.[7][10][11]
Troubleshooting Guide
Issue 1: Low or No Enterobactin Yield
??? question "My culture is growing well, but the final enterobactin yield is low or undetectable. What are the common causes and solutions?"
Issue 2: Inconsistent Yields Between Batches
??? question "My enterobactin yields are highly variable between experiments, even when I try to keep conditions the same. How can I improve reproducibility?"
Quantitative Data Summary
Table 1: Optimized Media Components for Siderophore Production
This table summarizes the optimized concentrations of key media components that were found to have a significant positive effect on siderophore (enterobactin) production by E. coli in a statistical optimization study.[12][13][14]
| Parameter | Optimized Concentration (g/L) |
| Succinate | 0.3 |
| Tryptophan | 0.0 |
| Na₂HPO₄ | 6.0 |
| CaCl₂ | 0.1 |
| KH₂PO₄ | 0.6 |
Note: The study also identified an optimal agitation speed of 150 RPM.[12][14]
Table 2: Recommended Storage Conditions for Purified Enterobactin
To minimize degradation, protect enterobactin solutions from prolonged exposure to light and maintain a neutral pH for storage of the iron-free form.[15]
| Form | Storage Temperature | Recommended Duration |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
| Dry Powder | -20°C | Long-term |
Data sourced from MedchemExpress.[15]
Experimental Protocols
Protocol 1: High-Yield Enterobactin Fermentation
This protocol outlines a general method for culturing E. coli under iron-deficient conditions to induce enterobactin production.
Materials:
-
E. coli strain (e.g., BW25113)
-
Nutrient-rich medium (e.g., LB broth)
-
Incubator shaker
Procedure:
-
Media Preparation: Prepare the iron-deficient minimal medium. It is crucial that all glassware has been acid-washed to remove trace iron.[6]
-
Inoculum Preparation: Inoculate a single colony of the E. coli strain into a small volume (e.g., 5 mL) of LB broth and grow overnight at 37°C with vigorous shaking.[3][6]
-
Fermentation: The next day, inoculate the iron-deficient minimal medium with the overnight seed culture. A starting optical density at 600 nm (OD₆₀₀) of 0.05 is common.[6][8]
-
Incubation: Incubate the culture at 37°C with vigorous shaking (e.g., 150-250 RPM) for 24-48 hours.[6][16]
-
Harvesting: After incubation (ideally in the late stationary phase), harvest the culture. Pellet the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted enterobactin. The supernatant can be filter-sterilized using a 0.22 µm filter and stored at 4°C before extraction.[6][8]
Protocol 2: Enterobactin Extraction from Culture Supernatant
This protocol details the extraction of enterobactin from the culture supernatant using ethyl acetate.[16]
Materials:
-
Culture supernatant containing enterobactin
-
Concentrated HCl
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Acidification: Transfer the collected supernatant to a clean flask. Slowly add concentrated HCl while stirring to adjust the pH to approximately 2.0.[8][16][15] This step is crucial as it protonates the enterobactin, making it more soluble in the organic solvent.[16]
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.[8][15]
-
Mixing: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and extraction of enterobactin into the ethyl acetate phase. Periodically vent the funnel to release any pressure buildup.[16][15]
-
Phase Separation: Allow the two phases to separate completely. The enterobactin will be in the upper organic (ethyl acetate) layer.[6][16]
-
Collection: Carefully drain the lower aqueous phase and collect the ethyl acetate phase.[16]
-
Repeat Extraction: To maximize recovery, repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate.[6][8]
-
Drying: Pool all the collected ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator or vacuum centrifuge.[8][16]
-
Resuspension: Resuspend the dried crude extract in a small, known volume of a suitable solvent, such as methanol, for storage and quantification.[6][16]
Protocol 3: Quantification of Enterobactin using the Arnow Assay
The Arnow assay is a colorimetric method for quantifying catechol-containing compounds.[4]
Materials:
-
Enterobactin extract or culture supernatant sample
-
0.5 N HCl[17]
-
Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in water)[6][17]
-
1 N NaOH[17]
-
Spectrophotometer
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of DHBA.[17]
-
Sample Preparation: In a test tube, mix 1 mL of the sample (or standard) with the following reagents, mixing after each addition:[10][17]
-
1 mL of 0.5 N HCl
-
1 mL of nitrite-molybdate reagent
-
1 mL of 1 N NaOH
-
-
Color Development: A pink to reddish color will develop in the presence of catechols.[1]
-
Measurement: After allowing the color to develop (e.g., for 5-10 minutes), measure the absorbance of the solution at 510 nm.[1][3][17]
-
Quantification: Determine the concentration of catechol groups in your sample by comparing its absorbance to the DHBA standard curve. The results are typically expressed as micromolar equivalents of DHBA.[10][17]
Visualizations
Caption: The enterobactin biosynthesis pathway from chorismate.
Caption: Regulation of enterobactin synthesis by the Fur protein.
Caption: Workflow for enterobactin production and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 | Semantic Scholar [semanticscholar.org]
- 14. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Apo-Enterobactin During Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of apo-enterobactin to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is the hydrolysis of its cyclic tri-ester backbone.[1] This chemical breakdown is significantly accelerated under non-neutral pH conditions, leading to the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS).[1] These degradation products have a reduced affinity for iron compared to the intact cyclic molecule.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Recommendations vary depending on whether the compound is in solid form or in solution.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable at a neutral pH. Hydrolysis of the trilactone backbone is favored in mildly acidic conditions, which can occur in certain buffers or upon exposure to acidic contaminants.[2] While specific kinetic data on the rate of hydrolysis at various pH values is not extensively published, it is a well-established principle that avoiding both acidic and alkaline conditions is critical for preserving the integrity of the molecule.
Q4: Which solvents are recommended for preparing this compound stock solutions?
Q5: How can I detect degradation in my this compound sample?
A5: Degradation of this compound can be detected both qualitatively and quantitatively. A pure, iron-free solution of enterobactin is typically colorless to pale yellow.[1] The appearance of precipitates could indicate degradation or solubility issues.[1] The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the intact cyclic enterobactin from its linear hydrolysis products.[1][3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter, potentially related to the degradation of this compound.
Problem 1: Low or no iron chelation detected in a Chrome Azurol S (CAS) assay.
-
Possible Cause: The this compound sample may have degraded, reducing its iron-binding capacity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock has been stored at the recommended temperature and protected from light.
-
Use a Fresh Sample: If possible, compare the activity of your current stock with a freshly prepared solution or a new batch of the compound.
-
Assess Purity with HPLC: Analyze the sample using HPLC to check for the presence of degradation products (linear DHBS trimers, dimers, and monomers).[3][4]
-
Problem 2: Inconsistent results in cell-based iron uptake assays.
-
Possible Cause: Variability in the integrity of the this compound used in different experimental runs.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can accelerate degradation, store this compound stock solutions in single-use aliquots.
-
Maintain Neutral pH: Ensure that the experimental buffer is at a neutral pH to prevent hydrolysis of the this compound during the assay.
-
Freshly Dilute: Prepare the final working solution of this compound immediately before each experiment from a frozen stock.
-
Problem 3: Unexpected peaks in HPLC analysis of this compound.
-
Possible Cause: These peaks likely represent the linear degradation products of this compound.
-
Troubleshooting Steps:
-
Identify Degradation Products: Based on published literature, the common degradation products are the linear trimer, dimer, and monomer of 2,3-dihydroxybenzoyl-L-serine (DHBS).[3]
-
Optimize Separation: Adjust the HPLC gradient to ensure a complete separation of all 2,3-dihydroxybenzoylserine compounds for accurate quantification.[3]
-
Review Sample Handling: Evaluate your sample preparation and storage procedures to identify potential causes for the degradation, such as exposure to non-neutral pH or elevated temperatures.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term | Keep in a tightly sealed, desiccated container. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by HPLC
This protocol allows for the separation and relative quantification of intact this compound and its primary degradation products.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelengths: 220 nm (for peptide bonds) and 316 nm (for the catecholate moiety). A diode array detector can be used to scan a wider range (e.g., 200-400 nm).[5]
-
Gradient Program: A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 30 minutes to elute compounds of varying polarity. An example gradient is 0-100% B over 30 minutes, followed by a column wash at 100% B.[5]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products (linear DHBS trimer, dimer, and monomer) based on their retention times. While retention times can vary between systems, generally, the more hydrolyzed (smaller) the compound, the earlier it will elute.[3][6]
-
Integrate the peak areas to determine the relative abundance of each species.
-
Protocol 2: Functional Assessment of this compound using the CAS Assay
This colorimetric assay measures the iron-chelating ability of this compound.
Materials:
-
Chrome Azurol S (CAS) solution
-
Iron(III) chloride solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
This compound sample
-
Spectrophotometer
Procedure:
-
Preparation of CAS Reagent: Prepare the blue CAS-iron-HDTMA complex solution as described by Schwyn and Neilands.
-
Assay Procedure:
-
To a cuvette, add the CAS reagent.
-
Add your this compound sample to the cuvette and mix.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours).
-
Measure the absorbance at 630 nm.
-
-
Calculation of Iron Chelation:
-
The percent of iron chelation can be calculated using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (CAS reagent without siderophore) and As is the absorbance of the sample.[4]
-
A decrease in absorbance at 630 nm indicates successful chelation of iron by this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interference of Lipocalin-2 in Apo-Enterobactin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Lipocalin-2 (LCN2) in apo-enterobactin assays.
Frequently Asked Questions (FAQs)
Q1: What is Lipocalin-2 (LCN2) and why does it interfere with my this compound assays?
A1: Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL) or siderocalin, is a protein of the innate immune system.[1][2] Its primary function is to sequester iron by binding to bacterial siderophores, such as enterobactin, thereby limiting bacterial growth.[1][2] LCN2 interferes with this compound assays because it can bind to both the iron-free (apo) and iron-bound (holo) forms of enterobactin with high affinity.[1][3] This sequestration of this compound prevents it from being detected or quantified accurately in your assay, leading to underestimation of its concentration or activity.
Q2: I'm seeing lower than expected this compound levels in my cell culture supernatant. Could LCN2 be the cause?
A2: Yes, it is highly likely. Many cell types, particularly epithelial cells and immune cells, can secrete LCN2, especially under inflammatory conditions.[3] If you are using serum-containing media, it will also contain endogenous LCN2. Basal serum levels of LCN2 are in the range of 175-237 ng/mL, but can increase dramatically to approximately 6,500 ng/mL during infection. This LCN2 will bind to the this compound produced by your bacteria, making it unavailable for detection by your assay.
Q3: At what concentration does LCN2 interference become a significant problem?
A3: Interference is dependent on the relative concentrations of LCN2 and enterobactin in your sample. Given that LCN2 binds to enterobactin with nanomolar affinity, even low concentrations of LCN2 can cause significant sequestration if the enterobactin concentration is also low. For context, the binding affinity (Kd) of a lipocalin family member, Ex-FABP, for this compound has been measured at 86 ± 5 nM.[4]
Q4: How can I mitigate LCN2 interference in my experiments?
A4: Several strategies can be employed:
-
Use serum-free media: If your experimental design allows, switching to a serum-free cell culture medium will eliminate a major source of exogenous LCN2.
-
LCN2 immunodepletion: Use anti-LCN2 antibodies to specifically remove LCN2 from your samples before performing the enterobactin assay.
-
Acidification and extraction: Enterobactin can be extracted from culture supernatants using an organic solvent like ethyl acetate after acidification. This process can help to separate enterobactin from proteins like LCN2.
-
Use of LCN2-deficient cell lines or animal models: For in vitro or in vivo studies, using LCN2 knockout cells or animals can definitively eliminate interference.
-
Saturate LCN2 with a non-interfering siderophore: If the goal is to measure the production of a specific siderophore, it may be possible to add an excess of a different siderophore that also binds LCN2 but does not interfere with the specific assay for the siderophore of interest. This is a more advanced approach and requires careful validation.
Troubleshooting Guides
Issue 1: Low or no signal in this compound quantification assays (e.g., Arnow assay)
| Possible Cause | Troubleshooting Step |
| LCN2 Sequestration of this compound | 1. Test for the presence of LCN2 in your sample using an ELISA or Western blot. 2. If LCN2 is present, implement mitigation strategies such as immunodepletion or solvent extraction of enterobactin. 3. Consider using serum-free media in your cell cultures. |
| Degradation of this compound | 1. Ensure samples are processed promptly and stored at -80°C. 2. Avoid repeated freeze-thaw cycles. 3. Check the pH of your sample; enterobactin is more stable at neutral pH. |
| Issues with Assay Reagents or Protocol | 1. Verify the preparation and storage of all assay reagents. 2. Run a standard curve with a known concentration of enterobactin or 2,3-dihydroxybenzoic acid (DHBA) to ensure the assay is working correctly. |
Issue 2: Inconsistent results in enterobactin activity assays (e.g., CAS assay)
| Possible Cause | Troubleshooting Step |
| Variable LCN2 concentrations in samples | 1. Normalize LCN2 levels across samples if possible, or quantify LCN2 in each sample to correlate with enterobactin activity. 2. For cell-based assays, ensure consistent cell seeding densities and treatment conditions to minimize variability in LCN2 expression. |
| Presence of other iron chelators | 1. The Chrome Azurol S (CAS) assay is a universal siderophore assay and is not specific for enterobactin. Other iron chelators in your sample will also give a positive signal. 2. Confirm the presence of enterobactin using a more specific method like the Arnow assay (for catechols) or LC-MS. |
| Toxicity of CAS reagent to cells | 1. The detergent in the CAS reagent can be toxic to some cells. 2. Consider performing the assay on cell-free supernatants rather than directly on cell cultures. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction between LCN2 and enterobactin.
| Parameter | Value | Significance in this compound Assays |
| Binding Affinity (Kd) of Ex-FABP for this compound | 86 ± 5 nM[4] | Indicates a high-affinity interaction, suggesting that even low concentrations of lipocalins can sequester this compound. |
| Basal Serum LCN2 Concentration | ~175 - 237 ng/mL | Provides a baseline for the amount of LCN2 that may be present in serum-containing media, which can interfere with assays. |
| Infection-Induced Serum LCN2 Concentration | Up to ~6,500 ng/mL | Highlights the dramatic increase in LCN2 during an immune response, which would lead to significant interference in in vivo or ex vivo samples. |
| LCN2 Binding Specificity | Binds both apo- and holo-enterobactin[1][3] | Crucial for understanding that LCN2 can interfere with assays for both iron-free and iron-bound enterobactin. |
Experimental Protocols
Arnow Assay for Quantification of Catechol-Type Siderophores
This protocol is adapted from the method described by Arnow (1937) and is suitable for quantifying enterobactin in cell-free supernatants.
Materials:
-
0.5 N HCl
-
Nitrite-Molybdate Reagent: 10 g sodium nitrite and 10 g sodium molybdate in 100 mL deionized water.
-
1 N NaOH
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
-
Spectrophotometer
Procedure:
-
Standard Curve:
-
Prepare a series of DHBA standards (e.g., 0-100 µM) in the same buffer as your samples.
-
To 1 mL of each standard, add 1 mL of 0.5 N HCl and mix.
-
Add 1 mL of Nitrite-Molybdate Reagent and mix.
-
Add 1 mL of 1 N NaOH and mix. The solution will turn red.
-
Measure the absorbance at 515 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Analysis:
-
To 1 mL of your cell-free supernatant, add 1 mL of 0.5 N HCl and mix.
-
Add 1 mL of Nitrite-Molybdate Reagent and mix.
-
Add 1 mL of 1 N NaOH and mix.
-
Measure the absorbance at 515 nm.
-
Determine the catechol concentration in your sample using the standard curve.
-
Chrome Azurol S (CAS) Liquid Assay for Siderophore Activity
This protocol provides a general method for detecting siderophore activity in liquid samples.
Materials:
-
CAS Assay Solution: A detailed protocol for preparing the CAS solution can be found in the literature (e.g., Schwyn and Neilands, 1987). It typically contains Chrome Azurol S, a detergent (like HDTMA), and a buffered iron solution.
-
Spectrophotometer
Procedure:
-
In a microplate well, mix 100 µL of your cell-free supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for a defined period (e.g., 20-60 minutes).
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance compared to a control (medium without siderophores) indicates siderophore activity.
-
The results can be expressed as a percentage of siderophore activity relative to the control.
Visualizations
Caption: LCN2 sequesters both apo- and holo-enterobactin, interfering with bacterial iron uptake.
Caption: A logical workflow for troubleshooting low this compound signals.
Caption: Step-by-step experimental workflow for the Arnow assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron metabolism at the host pathogen interface: lipocalin 2 and the pathogen-associated iroA gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Iron Chelators: Apo-Enterobactin vs. Deferoxamine
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two potent iron chelators: the bacterial siderophore apo-enterobactin and the clinically established drug deferoxamine. This document delves into their respective iron chelation performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Iron overload, a consequence of genetic disorders or repeated blood transfusions, necessitates chelation therapy to mitigate iron-induced organ toxicity.[1] The choice of chelating agent is critical and depends on factors such as binding affinity, efficacy in removing iron from proteins, and in vivo performance.[2] This guide directly compares this compound, a natural siderophore with unparalleled iron-binding affinity, to deferoxamine, a long-standing clinical treatment for iron overload.[3][4]
Quantitative Performance Indicators
The following tables summarize the key quantitative data comparing the iron chelation capabilities of this compound and deferoxamine.
| Parameter | This compound | Deferoxamine | Reference(s) |
| Iron (Fe³⁺) Binding Affinity Constant (Kf) | 10⁵² M⁻¹ | ~10³⁰.⁶ M⁻¹ | [3] |
| Iron (Fe³⁺) Stability Constant (log β) | 52 | 30.6 | [3] |
| Molar Mass ( g/mol ) | 669.59 | 560.68 | [1] |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 1:1 | [1] |
Table 1: Physicochemical Properties. This table highlights the stark difference in iron binding affinity, with this compound exhibiting a significantly higher affinity for ferric iron compared to deferoxamine.
| Experimental Assay | This compound | Deferoxamine | Reference(s) |
| Chrome Azurol S (CAS) Agar Assay (1 mM) | Distinct orange halo within 1 hour | Barely noticeable halo after 24 hours | [3][5] |
| Chrome Azurol S (CAS) Liquid Assay (25 µM) | ~90% iron chelation within 3 hours | ~70% iron chelation after 24 hours | [3][5] |
Table 2: In Vitro Iron Chelation Efficacy. The Chrome Azurol S (CAS) assay demonstrates the superior speed and efficiency of iron chelation by this compound in a head-to-head comparison.
| Protein Target | This compound | Deferoxamine | Reference(s) |
| Iron Removal from Transferrin | Preferentially removes iron from the N-terminal site.[2] | Less effective at direct removal; often requires a shuttle mechanism.[2] | [1][2] |
| Iron Removal from Ferritin | Rapidly and efficiently removes iron.[2] | Removes iron, with a mechanism that can involve autophagy.[2][6] | [1][2] |
Table 3: Efficacy in Mobilizing Iron from Host Proteins. this compound shows a greater capacity for directly removing iron from the body's primary iron transport and storage proteins.
Mechanisms of Action
This compound and deferoxamine employ distinct mechanisms to chelate and facilitate the removal of iron from the body.
This compound, a cyclic tricatecholate siderophore, is produced by Gram-negative bacteria to scavenge iron from their environment.[3] Its three catecholate arms provide six coordination sites that create an exceptionally stable octahedral complex with ferric iron.[3][7] In bacterial systems, the iron-laden enterobactin complex is recognized by specific outer membrane receptors and transported into the cell.[8] To release the iron, the bacterial enzyme ferric enterobactin esterase hydrolyzes the siderophore's backbone.[9]
Deferoxamine, a linear trihydroxamate siderophore isolated from Streptomyces pilosus, is a clinically utilized chelating agent.[3][4] It binds to free iron in the bloodstream and tissues, forming a stable ferrioxamine complex that is water-soluble and readily excreted by the kidneys.[4][10] Deferoxamine primarily chelates non-transferrin bound iron (NTBI), iron in the labile iron pool, and iron from storage proteins like ferritin and hemosiderin.[11] It is less effective at directly removing iron already bound to transferrin.[11]
Experimental Protocols
Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method to detect and quantify siderophore activity based on their high affinity for iron.[1]
Principle: The assay utilizes a blue-colored ternary complex of CAS dye, ferric iron (Fe³⁺), and a detergent. In the presence of a strong iron chelator, iron is sequestered from the dye complex, resulting in a color change to orange or yellow, which can be measured spectrophotometrically.[1][3]
Protocol for CAS Liquid Assay:
-
Preparation of CAS Assay Solution: A standardized CAS assay solution is prepared as described by Schwyn and Neilands.[5] This involves the careful mixing of solutions containing CAS, FeCl₃, and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[1]
-
Assay Procedure:
-
To a defined volume of the CAS liquid reagent (e.g., 100 µl), add the chelator sample (e.g., this compound or deferoxamine at a final concentration of 25 µM).[3][5]
-
Incubate the mixture at room temperature for a specified duration.[5]
-
Measure the absorbance of the solution at 630 nm using a spectrophotometer.[5]
-
-
Calculation of Iron Chelation: The percentage of iron chelation is calculated using the following formula: % Chelation = [ (Ar - As) / Ar ] x 100 Where Ar is the absorbance of the reference (CAS reagent without a chelator) and As is the absorbance of the sample.[9]
Visualizing the Mechanisms and Workflows
To better illustrate the processes involved in iron chelation by this compound and deferoxamine, the following diagrams are provided.
Caption: Bacterial uptake of iron chelated by this compound.
Caption: Deferoxamine chelates free iron for renal excretion.
Caption: Workflow for comparing iron chelation using the CAS assay.
Discussion and Conclusion
The experimental data unequivocally demonstrates that this compound possesses a vastly superior intrinsic ability to bind ferric iron compared to deferoxamine.[3] This is reflected in its higher binding affinity and stability constants, as well as its more rapid and efficient iron chelation in in vitro assays.[3][5] Furthermore, evidence suggests that this compound is more effective at removing iron from the host's iron-binding proteins, transferrin and ferritin.[2]
Despite the remarkable iron-chelating capacity of this compound, deferoxamine remains a cornerstone of clinical therapy for iron overload.[4] This is due to its established clinical efficacy, well-characterized pharmacokinetic profile, and safety record with long-term use.[4][11] The therapeutic potential of this compound is an area of active research, with considerations including its delivery, potential for immunogenicity, and the need for modifications to prevent bacterial utilization.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enterobactin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 11. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enterobactin, an iron chelating bacterial siderophore, arrests cancer cell proliferation: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Guide to the Validation of Apo-Enterobactin Synthesis
For researchers, scientists, and drug development professionals engaged in the study of bacterial iron acquisition and the development of novel antimicrobial agents, the synthesis and validation of the siderophore apo-enterobactin is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the validation of this compound synthesis, supported by experimental data and detailed protocols.
This compound, the iron-free form of the potent siderophore enterobactin, is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. Its synthesis, whether biological or chemical, requires rigorous validation to confirm the correct chemical structure and purity before its use in downstream applications such as iron-binding studies, drug conjugation, or as a standard in analytical assays.
Validation by NMR Spectroscopy: The Gold Standard
NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation and validation of synthesized this compound. By providing detailed information about the chemical environment of each atom in the molecule, NMR can unambiguously confirm the successful synthesis of the target compound.
Quantitative NMR Data
Table 1: ¹H and ¹³C NMR Chemical Shifts for 2,3-dihydroxybenzoylserine (DHBS) in DMSO-d₆ [1]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic H-4 | 6.93 (dd, 7.7, 1.4 Hz) | 119.4 |
| Aromatic H-5 | 6.72 (dd, 8.8, 7.7 Hz) | 119.19 |
| Aromatic H-6 | 7.32 (dd, 8.8, 1.4 Hz) | 119.22 |
| Serine α-H | 4.46 (ddd, 7.6, 5.1, 3.6 Hz) | 55.5 |
| Serine β-H | 3.82 (dd, 11.5, 5.1 Hz) | 61.4 |
| Amide N-H | 8.81 (d, 7.6 Hz) | - |
| Aromatic C-1 | - | 116.7 |
| Aromatic C-2 | - | 148.2 |
| Aromatic C-3 | - | 146.3 |
| Amide C=O | - | 168.7 |
| Carboxyl C=O | - | 172.3 |
Note: The chemical shifts for the final cyclic this compound will differ due to the formation of ester bonds and the macrocyclic structure. However, the characteristic signals of the 2,3-dihydroxybenzoyl and serine moieties should be identifiable.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of purified, lyophilized this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals, respectively.
3. Data Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Compare the experimental spectra with the expected structure of this compound and the data for the DHBS precursor.
Alternative Validation Methods: A Comparative Overview
While NMR provides the most detailed structural information, other methods can offer complementary data or serve as quicker, more high-throughput validation techniques, particularly for screening purposes.
Table 2: Comparison of this compound Validation Methods
| Method | Principle | Specificity | Sensitivity | Quantitative Capability | Key Advantages | Key Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Very High | Moderate | Quantitative | Provides unambiguous structural confirmation. | Requires specialized equipment and expertise; lower throughput. |
| LC-MS | Separates compounds by chromatography and detects by mass-to-charge ratio. | High | High | Quantitative | Confirms molecular weight and can identify related impurities. | Does not provide detailed structural information on its own. |
| Arnow Assay | Colorimetric reaction specific for catechol moieties. | Moderate | Moderate | Semi-quantitative | Simple, rapid, and specific for catechol-containing compounds. | Not specific to enterobactin; will detect precursors and degradation products. |
| CAS Assay | Colorimetric competition assay for iron chelation. | Low | High | Semi-quantitative | Universal assay for siderophores; high throughput. | Not specific for any particular siderophore. |
Detailed Experimental Protocols for Alternative Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight of the synthesized this compound and for identifying any impurities or byproducts.[2][3][4]
1. Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent, such as methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Electrospray ionization (ESI) in positive ion mode is typically used. Monitor for the [M+H]⁺ ion of this compound (expected m/z ≈ 670.16).
-
MS/MS: Fragmentation analysis can be performed to further confirm the identity of the compound.
Arnow Assay for Catechol Quantification
The Arnow assay is a simple colorimetric method to quantify the concentration of catechol-containing compounds like this compound.[5][6][7]
1. Reagents:
-
0.5 M HCl
-
Nitrite-molybdate reagent: 10 g sodium nitrite and 10 g sodium molybdate in 100 mL of deionized water.
-
1 M NaOH
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve.
2. Procedure:
-
Prepare a standard curve using known concentrations of DHBA.
-
To 1 mL of the sample (or standard), add 1 mL of 0.5 M HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix.
-
Add 1 mL of 1 M NaOH and mix. A red color will develop.
-
Measure the absorbance at 515 nm.
-
Determine the catechol concentration in the sample from the standard curve.
Chrome Azurol S (CAS) Assay for Siderophore Activity
The CAS assay is a universal method for detecting siderophore activity based on the competition for iron.[8][9][10]
1. Reagents:
-
CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.
-
CAS Assay Solution: Slowly add the iron solution to the CAS solution while stirring, then slowly add the HDTMA solution.
2. Procedure (Liquid Assay):
-
Add a small volume of the sample containing this compound to the CAS assay solution.
-
A color change from blue to orange/yellow indicates the presence of a siderophore that has chelated the iron from the CAS dye complex.
-
The change in absorbance at 630 nm can be used for semi-quantitative analysis.
Visualizing the Workflow and Pathways
This compound Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of this compound.
Enterobactin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The validation of this compound synthesis is a multi-faceted process that relies on a combination of analytical techniques. NMR spectroscopy provides the most definitive structural confirmation and should be considered the gold standard for final product validation. However, LC-MS, the Arnow assay, and the CAS assay are valuable complementary tools that offer high sensitivity, specificity for catechols, and high-throughput screening for siderophore activity, respectively. The choice of validation method will depend on the specific research question, the available resources, and the desired level of structural detail. For researchers in drug development, a combination of these methods is recommended to ensure the identity, purity, and activity of synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Synthetic Enterobactin Analogs Versus Native Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Enterobactin, a cyclic triserine lactone produced by many Gram-negative bacteria, stands as the most potent siderophore known, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺) with a formation constant (K) of 10⁵² M⁻¹[1]. This remarkable ability to sequester iron from the host environment is crucial for bacterial survival and virulence[2]. The intricate mechanism of enterobactin-mediated iron uptake has inspired the development of synthetic analogs. These analogs are not only pivotal in elucidating the complexities of iron transport but also hold promise as "Trojan Horse" delivery vehicles for antimicrobial agents, designed to hijack bacterial iron uptake systems[2][3][4][5].
This guide provides an objective comparison of the biological activities of prominent synthetic enterobactin analogs with the native form, supported by experimental data.
Data Presentation: Quantitative Comparison of Enterobactin and Its Analogs
The efficacy of synthetic enterobactin analogs is evaluated based on several key biological activities, including iron chelation efficiency, receptor binding affinity, and the ability to promote bacterial growth under iron-limiting conditions. The following table summarizes critical quantitative data from various comparative studies.
| Compound/Analog | Iron Chelation (pFe) | Receptor Binding (Kd for FepA) | Bacterial Growth Promotion | Key Findings & Organism(s) |
| Native Enterobactin (Ent) | 34.3[6] | ~0.2 nM - 20 nM[7][8] | Gold Standard | The benchmark for iron acquisition, efficiently promoting growth in siderophore-deficient mutant strains of E. coli, P. aeruginosa, and C. jejuni under iron limitation.[3] |
| Enantioenterobactin | Not specified | ~21 nM[9] | Does not promote growth | The synthetic mirror image of enterobactin binds to the FepA receptor with high affinity but is not transported, indicating that receptor binding alone is insufficient for iron uptake. (E. coli)[9] |
| TRENCAM | 27.8[10][11] | ~20 nM[7] | Promotes growth | A non-hydrolyzable analog that is recognized by FepA and supports bacterial growth, though its iron chelation is weaker than native enterobactin. (E. coli)[7] |
| CacCAM | 27.5[10][11] | Not specified | Promotes growth | Possesses a modified backbone for attaching cargo molecules. Its iron-chelating ability is comparable to TRENCAM and supports the growth of Arabidopsis thaliana plant cells.[10][11] |
| MECAM | Not specified | Not specified | Promotes growth | Transported across the outer membrane at a rate similar to native enterobactin and supports the growth of E. coli.[3][12][13] |
| EntKL | Similar to Enterobactin (in silico)[4] | Not specified | Promotes growth | A biomimetic analog designed with an attachment point for cargo. It exhibits a potent, concentration-dependent growth-promoting effect similar to natural enterobactin in E. coli and P. aeruginosa.[3][4] |
| EntKL-Muraymycin Conjugate | Not specified | Not specified | IC₅₀ = 2.0 ± 1.7 µM (E. coli ΔtolC)[14] | Demonstrates the "Trojan Horse" strategy by showing significantly improved antibacterial activity against an efflux-deficient E. coli strain compared to the unconjugated antibiotic.[14] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate biological processes and experimental designs is crucial for a comprehensive understanding of the comparative data. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows.
Enterobactin-Mediated Iron Uptake Pathway in E. coli
The uptake of ferric enterobactin in E. coli is a well-characterized process involving several key proteins.
Caption: Ferric-enterobactin uptake pathway in E. coli.
Experimental Workflow for a Bacterial Growth Promotion Assay
A common method to assess the biological activity of enterobactin analogs is to measure their ability to restore the growth of siderophore-deficient bacterial mutants in iron-depleted media.
Caption: Workflow for bacterial growth promotion assay.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of the biological activities of enterobactin and its analogs.
Chrome Azurol S (CAS) Assay for Siderophore Activity
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the dye CAS[15].
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
FeCl₃·6H₂O in 10 mM HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution 2: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Mix Solution 1 and Solution 2 while stirring.
-
To this mixture, add 10 mL of an iron(III) solution (1 mM FeCl₃·6H₂O in 10 mM HCl).
-
The final blue solution should be autoclaved and stored in the dark.
-
-
Assay:
-
Add 100 µL of the CAS assay solution to each well of a 96-well plate.
-
Add 100 µL of the culture supernatant containing the siderophore to be tested.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
-
Quantification:
-
The percentage of siderophore units is calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.
-
Bacterial Growth Promotion Assay
This assay determines the ability of a compound to deliver iron to bacteria, thereby promoting their growth in an iron-limited environment[16].
Materials:
-
Siderophore-deficient bacterial strain (e.g., E. coli ΔentA)
-
Iron-deficient minimal medium (e.g., M9 minimal medium treated with an iron chelator like 2,2'-dipyridyl)
-
Enterobactin and synthetic analogs
-
FeCl₃ (positive control)
-
96-well microplate
-
Incubator shaker
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the siderophore-deficient bacterial strain overnight in an iron-rich medium (e.g., LB broth).
-
Harvest the cells by centrifugation and wash them several times with an iron-free saline solution to remove stored iron.
-
Resuspend the cells in the iron-free saline solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the iron-deficient minimal medium to each well.
-
Add serial dilutions of enterobactin or the synthetic analogs to the wells.
-
Include a positive control with a known iron source (e.g., FeCl₃) and a negative control with no added iron source.
-
Inoculate the wells with the washed bacterial suspension to a final OD₆₀₀ of approximately 0.01.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of the test compound.
-
Compare the growth curves to the negative and positive controls to determine the growth-promoting effect.
-
The half-maximal effective concentration (EC₅₀) can be calculated from the dose-response curves.
-
In Vitro Iron Release Assay
This assay measures the rate and extent of iron release from the ferric-siderophore complex, which is a crucial step for iron utilization within the bacterial cytoplasm. The primary mechanism in E. coli involves enzymatic hydrolysis by the ferric enterobactin esterase (Fes)[17]. A secondary, less efficient mechanism involves the reduction of Fe³⁺ to Fe²⁺[17].
Materials:
-
Purified ferric-enterobactin or ferric-analog complex
-
Purified Fes enzyme (for enzymatic assay)
-
A suitable biological reductant (e.g., NADH or dithiothreitol) and a Fe²⁺ chelator (e.g., ferrozine) (for reductive release assay)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Spectrophotometer
Procedure for Reductive Iron Release:
-
Prepare a solution of the ferric-siderophore complex in the reaction buffer.
-
Add the Fe²⁺ chelator, ferrozine, which forms a colored complex with ferrous iron.
-
Initiate the reaction by adding the biological reductant.
-
Monitor the increase in absorbance at the characteristic wavelength for the ferrozine-Fe²⁺ complex (typically around 562 nm) over time.
-
The rate of iron release can be determined from the initial linear portion of the absorbance versus time plot.
Receptor Binding Assay
This assay quantifies the binding affinity of ferric-siderophore complexes to their specific outer membrane receptors, such as FepA in E. coli. A common method involves a competitive binding assay using a radiolabeled ligand[16].
Materials:
-
E. coli strain overexpressing the FepA receptor
-
Radiolabeled ferric-enterobactin (e.g., ⁵⁵Fe- or ⁵⁹Fe-enterobactin)
-
Unlabeled synthetic enterobactin analogs (as competitors)
-
Binding buffer (e.g., MOPS buffer)
-
Filtration apparatus with nitrocellulose membranes (0.45 µm pore size)
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Grow the FepA-overexpressing E. coli strain in an iron-deficient medium to induce receptor expression.
-
Harvest and wash the cells, then resuspend them in the binding buffer to a known cell density.
-
-
Competitive Binding:
-
In a series of tubes, add a constant concentration of radiolabeled ferric-enterobactin.
-
Add increasing concentrations of the unlabeled synthetic analog to compete for binding to the FepA receptor.
-
Add the prepared cells to each tube and incubate on ice for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Separate the bound from the free radioligand by rapid filtration through nitrocellulose membranes.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The dissociation constant (Kd) of the analog can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of ferric enterobactin binding and cooperativity of transport in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and iron(III) complexing ability of CacCAM, a new analog of enterobactin possessing a free carboxylic anchor arm. Comparative studies with TRENCAM - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recognition and transport of ferric enterobactin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron supply to Escherichia coli by synthetic analogs of enterochelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of an Antimicrobial Enterobactin‐Muraymycin Conjugate for Improved Activity Against Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
The Microbial Barter Economy: A Comparative Guide to Cross-Species Utilization of Enterobactin
In the intricate world of microbial communities, iron is a fiercely contested resource, essential for the growth, metabolism, and virulence of nearly all bacteria. To acquire this vital element from their environment, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. Among the most potent of these is enterobactin, a cyclic triscatecholate siderophore primarily produced by Escherichia coli and other members of the Enterobacteriaceae. With an exceptionally high affinity for ferric iron (Fe³⁺), enterobactin is a powerful tool for iron acquisition.[1]
This guide provides a comparative analysis of the ability of different bacterial species to utilize enterobactin, a phenomenon often referred to as "siderophore piracy" or xenosiderophore utilization. Understanding these complex interactions is paramount for researchers in microbiology, infectious disease, and drug development, as it sheds light on microbial ecology, pathogenesis, and potential avenues for novel antimicrobial strategies.
Performance Comparison: Enterobactin Producers vs. Siderophore Pirates
Bacteria can be broadly categorized into three groups concerning enterobactin: producers that synthesize and utilize it, "pirates" that do not produce it but have evolved specific mechanisms to usurp it from their neighbors, and non-utilizers that can neither produce nor acquire it. The efficiency of enterobactin utilization varies significantly across these groups, dictated by the presence and affinity of specific outer membrane receptors and downstream transport machinery.
Quantitative Analysis of Ferric-Enterobactin Uptake
The following table summarizes key quantitative data on the binding and transport of the ferric-enterobactin complex across different bacterial species. These values provide a direct measure of the efficiency with which various bacteria can acquire iron using this potent siderophore.
| Bacterial Species | Relationship to Enterobactin | Receptor(s) | Binding Affinity (Kd) | Max. Transport Rate (Vmax) (pmol/min/10⁹ cells) | Reference(s) |
| Escherichia coli | Producer | FepA | < 50 nM | ~100 | [1] |
| Salmonella typhimurium | Producer | FepA, IroN | < 50 nM | ~100 | [1] |
| Pseudomonas aeruginosa | Pirate | PfeA | ≤ 100 nM | ≥ 50 | [1] |
| Bordetella bronchisepticus | Pirate | Not specified | ≤ 100 nM | ≥ 50 | [1] |
| Neisseria gonorrhoeae | Pirate | FetA | ~5 µM | Growth stimulation observed | [2][3] |
Semi-Quantitative and Qualitative Utilization
For some species, detailed kinetic data is not available, but their ability to utilize enterobactin has been demonstrated through growth promotion assays.
| Bacterial Species | Relationship to Enterobactin | Evidence of Utilization | Key Findings | Reference(s) |
| Vibrio cholerae | Pirate | Growth in iron-limited media | Utilization is mediated by redundant receptors VctA and IrgA. | [4][5] |
| Campylobacter jejuni | Pirate | Growth in iron-limited media | Transport across the outer membrane is mediated by CfrA or CfrB. | [6][7][8] |
| Bacteroides vulgatus | Pirate | Dose-dependent growth | Optimal growth was observed with 0.5 µM of ferric-enterobactin. | [9] |
| Bacteroides thetaiotaomicron | Pirate | Dose-dependent growth | Able to utilize enterobactin as an iron source. | [9] |
Signaling and Transport Pathways
The uptake of ferric-enterobactin is a complex, energy-dependent process involving specific receptors and transport proteins that span the bacterial cell envelope.
Experimental Protocols
The quantitative and qualitative assessment of enterobactin utilization relies on well-established experimental procedures. Below are detailed methodologies for key assays.
Radioactive Iron (⁵⁵Fe) Uptake Assay
This quantitative assay directly measures the rate of iron transport into bacterial cells mediated by enterobactin.
1. Preparation of Radiolabeled Ferric-Enterobactin:
-
In a microcentrifuge tube, combine equimolar amounts of purified enterobactin and FeCl₃.
-
Add ⁵⁵FeCl₃ to the mixture to label the complex.
-
Incubate at room temperature for 1-2 hours to allow for the formation of the ⁵⁵Fe-enterobactin complex.[10]
-
Purify the complex if necessary, for example, by using Sephadex LH-20 column chromatography.[10]
2. Bacterial Cell Culture and Preparation:
-
Grow the bacterial strain of interest overnight in an iron-rich medium (e.g., Luria-Bertani broth).
-
Subculture the cells into an iron-deficient minimal medium (e.g., MOPS minimal medium) to induce the expression of siderophore uptake systems.[10]
-
Harvest the cells in the mid-logarithmic growth phase by centrifugation.
-
Wash the cell pellet multiple times with an iron-free buffer (e.g., saline solution) to remove extracellular and stored iron.[10]
-
Resuspend the cells in the same buffer to a standardized cell density (e.g., 10⁹ cells/mL).
3. Uptake Measurement:
-
Equilibrate the cell suspension to the desired temperature (e.g., 37°C).
-
Initiate the uptake experiment by adding the ⁵⁵Fe-enterobactin complex to the cell suspension.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots of the cell suspension.
-
Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.[10]
-
Rapidly wash the filter with ice-cold buffer to remove any non-specifically bound radioactivity.[10]
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the rate of iron uptake, typically expressed as picomoles (pmol) of Fe³⁺ per minute per 10⁹ cells.[1]
Bacterial Growth Promotion Assay
This assay assesses the ability of a bacterium to utilize enterobactin as an iron source to support growth in an iron-depleted environment.
1. Preparation of Iron-Deficient Medium:
-
Prepare a suitable minimal medium (e.g., M9 minimal medium).
-
To ensure iron limitation, treat the medium with an iron chelator such as 2,2'-dipyridyl or Chelex 100 resin to remove trace iron contamination. All glassware should be acid-washed.
2. Cell Preparation:
-
Grow the test bacterial strain to the mid-log phase in a rich medium.
-
Harvest the cells by centrifugation and wash them thoroughly with an iron-free saline solution to remove residual iron.[10]
3. Assay Setup (96-well plate format):
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Negative Control: Iron-depleted medium.
-
Positive Control: Iron-depleted medium supplemented with a known iron source (e.g., FeCl₃).
-
Test Condition: Iron-depleted medium supplemented with varying concentrations of purified enterobactin.[10]
-
-
Inoculate the wells with the washed bacterial suspension to a low final optical density (e.g., OD₆₀₀ of ~0.01-0.05).[10]
4. Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature for the bacterium, typically with shaking.
-
Monitor bacterial growth over time (e.g., 18-24 hours) by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[10]
5. Data Analysis:
-
Plot the OD₆₀₀ values over time to generate growth curves.
-
Compare the growth in the presence of enterobactin to the negative and positive controls to determine its growth-promoting effect.
Cross-Feeding (Bioassay) Plate
This qualitative or semi-quantitative assay visually demonstrates the ability of an enterobactin-producing bacterium ("feeder") to support the growth of a non-producing strain ("indicator") on iron-limited agar.
1. Plate Preparation:
-
Prepare an iron-limited agar medium (e.g., CAS agar without the dye for a clearer background, supplemented with an iron chelator).
2. Inoculation:
-
Prepare a lawn of the indicator strain (a mutant unable to synthesize its own siderophores) on the agar plate.
-
Spot a small amount of the feeder strain (the enterobactin producer) onto the center of the indicator lawn.
3. Incubation:
-
Incubate the plate at an appropriate temperature for both strains to grow.
4. Observation:
-
Observe for a halo of robust growth of the indicator strain around the feeder strain. This halo indicates that the indicator strain is utilizing the enterobactin secreted by the feeder to acquire iron and grow.[11][12]
Conclusion
The cross-species utilization of enterobactin is a testament to the competitive and cooperative dynamics that govern microbial communities. Bacteria that can "pirate" this powerful siderophore gain a significant competitive advantage in the relentless struggle for iron, a key determinant of fitness and virulence. For drug development professionals, the high specificity of the enterobactin uptake systems presents an attractive target. The "Trojan horse" strategy, which involves conjugating antibiotics to enterobactin or its mimics, offers a promising approach to deliver antimicrobial agents specifically to pathogenic bacteria that express the corresponding receptors, thereby overcoming outer membrane permeability barriers and potentially reducing off-target effects.[13] A thorough understanding of which bacteria utilize enterobactin and the efficiency of their uptake systems is therefore crucial for the rational design of such targeted therapies.
References
- 1. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric enterobactin binding and utilization by Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of the Vibrio cholerae enterobactin receptors VctA and IrgA: IrgA is not required for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nutrient Acquisition and Metabolism by Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Campylobacter jejuni ferric-enterobactin receptor CfrA is TonB3 dependent and mediates iron acquisition from structurally different catechol siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Acquisition and Regulation in Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaerobic utilization of Fe(III)‐xenosiderophores among Bacteroides species and the distinct assimilation of Fe(III)‐ferrichrome by Bacteroides fragilis within the genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Apo-Enterobactin vs. Salmochelin: A Comparative Guide to Their Roles in Bacterial Growth Inhibition
In the intricate battle for survival between bacteria and their hosts, the acquisition of essential nutrients like iron is a critical determinant of pathogenicity. Gram-negative bacteria have evolved sophisticated mechanisms to scavenge iron from their environment, primarily through the secretion of high-affinity iron chelators known as siderophores. Among the most potent of these are enterobactin and its glycosylated derivative, salmochelin. While both are crucial for bacterial iron uptake, their distinct structures lead to vastly different interactions with the host's innate immune system, significantly impacting their roles in bacterial growth and virulence. This guide provides a detailed comparison of apo-enterobactin and salmochelin, focusing on their contrasting effects on bacterial growth inhibition, supported by experimental data and methodologies.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | Salmochelin |
| Primary Function | High-affinity iron acquisition for Gram-negative bacteria.[1] | Iron acquisition with evasion of host innate immunity.[2][3] |
| Structure | Cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. | C-glucosylated derivative of enterobactin.[2] |
| Binding to Siderocalin (Lipocalin 2) | High affinity (Kd ≈ 0.4 nM).[4] | Evades binding.[2][3] |
| Bacterial Uptake Receptor (E. coli) | Primarily FepA.[5] | Primarily IroN.[5] |
Performance in Bacterial Growth Inhibition
Recent studies have revealed an unexpected role for these siderophores in directly inhibiting the growth of certain bacteria, particularly the Gram-positive pathogen Staphylococcus aureus.
Table 1: Comparative Inhibitory Activity against Staphylococcus aureus
| Compound | IC50 (µM) | Potency vs. Enterobactin |
| This compound | 5-10 | - |
| Salmochelin S4 | 2-5 | 2-4x higher |
Data sourced from a study on various S. aureus isolates, including MRSA strains.[2][6]
The "Stealth Siderophore" Strategy: Evading Host Defenses
The primary difference in the in vivo efficacy of enterobactin and salmochelin lies in their interaction with siderocalin (also known as lipocalin 2), a crucial component of the host's innate immune response.[2][3] Siderocalin is a protein that specifically binds to and sequesters ferric-enterobactin, thereby preventing bacteria from utilizing it for iron acquisition and effectively starving them.[2][3]
Salmochelin, through its glycosylation, acts as a "stealth siderophore" by evading recognition and binding by siderocalin.[2][3] This allows bacteria that produce salmochelin, such as pathogenic strains of E. coli and Salmonella, to continue to acquire iron even in the presence of this host defense mechanism, promoting their survival and proliferation within the host.[2][3]
Caption: Differential interaction with host siderocalin.
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound and salmochelin against bacterial strains.
Materials:
-
This compound and Salmochelin S4
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each siderophore in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in CAMHB.
-
Perform serial two-fold dilutions of each siderophore in the wells of a 96-well plate containing CAMHB.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include positive control wells (bacteria in CAMHB without siderophores) and negative control wells (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 590 nm using a microplate reader to determine bacterial growth.
-
The IC50 is calculated as the concentration of the siderophore that inhibits 50% of bacterial growth compared to the positive control.[6]
Siderocalin-Siderophore Binding Assay (Fluorescence Quenching)
This assay quantifies the binding affinity (dissociation constant, Kd) of a siderophore to siderocalin by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
Materials:
-
Purified recombinant siderocalin
-
Ferric-siderophore complexes (e.g., ferric-enterobactin)
-
Fluorometer
-
HEPES buffer (pH 7.4)
Procedure:
-
Prepare a solution of siderocalin (e.g., 100 nM) in HEPES buffer.
-
Prepare a stock solution of the ferric-siderophore complex.
-
Place the siderocalin solution in a quartz cuvette in the fluorometer and measure the initial fluorescence intensity (excitation at ~280 nm, emission at ~340 nm).
-
Add increasing concentrations of the ferric-siderophore complex to the siderocalin solution, allowing the system to equilibrate after each addition.
-
Measure the fluorescence intensity after each addition.
-
The fluorescence quenching data is then plotted against the ligand concentration and fitted to a suitable binding isotherm (e.g., one-site binding model) to determine the Kd value.
Caption: Key comparative experimental workflows.
Conclusion
This compound and salmochelin, while structurally similar and both potent iron chelators, exhibit a critical functional divergence in the context of a host-pathogen interaction. Salmochelin's glycosylation renders it a "stealth" siderophore, capable of evading the host's siderocalin-mediated nutritional immunity. This allows pathogenic bacteria to maintain iron acquisition and proliferate in an otherwise iron-limited environment. In contrast, enterobactin is effectively neutralized by siderocalin.
Furthermore, both siderophores have demonstrated direct antibacterial activity against S. aureus, with salmochelin S4 showing greater potency. This dual functionality highlights the complex and multifaceted roles of these molecules in bacterial ecology and pathogenesis. For drug development professionals, the distinct properties of enterobactin and salmochelin, particularly their differential interaction with siderocalin and their specific bacterial uptake receptors, present unique opportunities for the design of novel "Trojan horse" antimicrobial strategies that can selectively target pathogenic bacteria.
References
- 1. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enterobactin- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming Enterobactin Production in Bacterial Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately confirming and quantifying the production of the siderophore enterobactin in bacterial mutants is crucial for understanding iron acquisition mechanisms and developing novel antimicrobial strategies.[1][2] Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria to scavenge ferric iron (Fe³⁺) from the environment, a process essential for their survival and virulence.[2][3][4] This guide provides a comprehensive comparison of key methods for detecting and quantifying enterobactin, complete with experimental protocols and data to aid in selecting the most appropriate technique.
Comparative Analysis of Detection Methods
The choice of method for confirming enterobactin production depends on the specific research question, required specificity, and available resources.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for its specificity and quantitative power.[1] However, colorimetric methods like the Chrome Azurol S (CAS) and Arnow assays offer simpler, more rapid alternatives for initial screening.[1]
Table 1: Comparison of Key Features for Enterobactin Detection Methods
| Feature | LC-MS | Arnow Assay | CAS Assay |
| Specificity | High (Confirms molecular weight)[1] | Moderate (Detects catechol groups)[1] | Low (Detects general siderophore activity)[1][3] |
| Sensitivity | Very High[3][5] | Moderate[1] | Moderate[1] |
| Quantification | Absolute and Relative[1] | Semi-quantitative[1] | Semi-quantitative[1] |
| Throughput | Lower[1] | High[1] | High[1] |
| Expertise Required | High[1] | Low[1] | Low[1] |
| Equipment Cost | High[1] | Low[1] | Low[1] |
Quantitative Data Presentation
LC-MS analysis provides a precise method for quantifying enterobactin. In wild-type Escherichia coli, enterobactin is readily detected in culture supernatants under iron-limiting conditions. However, in mutants with disruptions in the enterobactin biosynthesis pathway (ent genes), production is significantly reduced or completely abolished.[1][6]
Table 2: Relative Enterobactin Abundance in E. coli Wild-Type and ent Mutants by LC-MS
| Strain | Gene Function | Relative Enterobactin Abundance (%) |
| Wild-Type | All genes functional | 100 |
| entA Mutant | DHB Biosynthesis | < 1 |
| entB Mutant | DHB Biosynthesis & DHB-Ser Ligation | < 1 |
| entC Mutant | DHB Biosynthesis | < 1 |
| entD Mutant | Phosphopantetheinylation of EntB | < 1 |
| entE Mutant | DHB Activation | < 1 |
| entF Mutant | Serine Activation & Enterobactin Cyclization | < 1 |
| (Data is presented as relative abundance, where the wild-type is set to 100%. This represents expected results under iron-limiting conditions.)[1] |
Visualizing Key Pathways and Workflows
Enterobactin Biosynthesis Pathway
The biosynthesis of enterobactin begins with chorismate, a precursor from the shikimate pathway, and involves a series of enzymatic reactions encoded by the ent gene cluster (entA-F).[3][4] The pathway is broadly divided into the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), and its subsequent condensation with L-serine to form the final cyclic molecule.[4][7]
Caption: The enterobactin biosynthesis pathway encoded by the ent gene cluster.
Experimental Workflow
A typical workflow for confirming and quantifying enterobactin production involves culturing the bacterial strains, preparing the supernatant, and then analyzing it using one or more of the described methods.
Caption: Experimental workflow for measuring enterobactin production.[3]
Experimental Protocols
Chrome Azurol S (CAS) Liquid Assay (Semi-Quantitative)
This assay is a universal method for detecting siderophores based on their ability to remove iron from the CAS dye, causing a color change from blue to orange/yellow.[8][9][10]
Materials:
-
CAS Assay Solution:
-
Shuttle Solution: 4.307 g of 5-sulfosalicylic acid in 50 mL of deionized water.[3]
-
Bacterial culture supernatant.
-
Uninoculated growth medium (for reference).
Procedure:
-
Prepare CAS Assay Reagent: Slowly add the iron solution (Solution 2) to the CAS solution (Solution 1) while stirring. Then, slowly add the HDTMA solution (Solution 3). The final solution should be blue. Autoclave to sterilize.[3]
-
Prepare Final Assay Solution: Just before use, mix the CAS Assay Reagent and the Shuttle Solution.
-
Sample Preparation: Grow bacteria in an iron-limited minimal medium. Centrifuge the culture to pellet the cells and collect the supernatant, which contains secreted siderophores.[3]
-
Assay: In a microtiter plate or cuvette, mix your sample (culture supernatant) with the final CAS assay solution. Prepare a reference sample using uninoculated medium instead of the culture supernatant.[11]
-
Incubation & Measurement: Incubate at room temperature for a designated time (e.g., 1 hour). Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[11][12]
-
Calculation: Calculate the percentage of siderophore units using the formula:
-
Siderophore Units (%) = [(Ar - As) / Ar] x 100[3]
-
Arnow Assay (for Catechol-Type Siderophores)
This colorimetric method specifically detects the presence of catechol moieties, which are characteristic of enterobactin and its precursors.[10]
Materials:
-
Reagent A: 0.5 N HCl.[1]
-
Reagent B (Nitrite-Molybdate): 10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL of deionized water.[1]
-
Reagent C: 1 N NaOH.[1]
-
Bacterial culture supernatant.
-
Standard: 2,3-dihydroxybenzoic acid (DHBA) for generating a standard curve.[10]
Procedure:
-
To 1 mL of bacterial culture supernatant, add 1 mL of Reagent A and mix.[1]
-
Add 1 mL of Reagent B and mix.[1]
-
Add 1 mL of Reagent C and mix. A pink or red color will develop in the presence of catechols.[1][10]
-
Measure the absorbance at 510 nm.[3]
-
Quantification: Prepare a standard curve using known concentrations of DHBA. Determine the concentration of catechol-type compounds in the sample by comparing its absorbance to the standard curve.[3]
LC-MS Analysis (Definitive Identification and Quantification)
This is the most definitive method, providing both structural confirmation and accurate quantification of enterobactin.[1][3]
Materials:
-
Solvents: Acetonitrile and water (both typically with 0.1% formic acid).[3][13]
-
Enterobactin standard for calibration.[2]
-
Bacterial culture supernatant.
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture and filter the supernatant through a 0.22 µm filter.[3]
-
For concentrated samples, perform a solvent extraction. Acidify the supernatant to pH ~2 with HCl, then extract with an equal volume of ethyl acetate.[14]
-
Evaporate the ethyl acetate and reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol).[1][14]
-
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Quantification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A genome-wide screen reveals the involvement of enterobactin-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterobactin - Wikipedia [en.wikipedia.org]
- 8. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genoscope.cns.fr [genoscope.cns.fr]
- 13. Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Ferric Enterobactin Receptor FepA: A Comparative Guide to the Binding Affinity of Enterobactin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various synthetic and natural enterobactin analogs to the Escherichia coli outer membrane receptor, FepA. Understanding these interactions is crucial for the development of novel antimicrobial agents that can exploit the bacterial iron uptake system, a critical pathway for pathogen survival. This document summarizes quantitative binding data, details the experimental methodologies used to obtain this data, and illustrates the key molecular interactions and transport pathways.
Quantitative Comparison of Binding Affinities
The binding affinity of enterobactin and its analogs to FepA is a key determinant of their potential as siderophore-mimicking drug delivery vectors. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating a stronger binding interaction. The following table summarizes the reported Kd values for the binding of various ferric-siderophore complexes to FepA.
| Compound | Description | Dissociation Constant (Kd) [nM] | Reference |
| Ferric Enterobactin (FeEnt) | The natural siderophore produced by E. coli. | 17 - 50 | [1][2] |
| Ferric Enantioenterobactin (FeEnEnt) | A synthetic stereoisomer (enantiomer) of enterobactin. | 21 | [1] |
| Ferric TRENCAM | A synthetic analog where the trilactone backbone is replaced by a tris(2-aminoethyl)amine (tren) cap. | 27 | [1] |
| Ferric Agrobactin | A natural siderophore produced by Agrobacterium tumefaciens. | No significant binding | [1] |
| Ferric TRENCAM-3,2-HOPO | A synthetic analog with one catecholate arm replaced by a hydroxypyridinone group. | No significant binding | [1] |
| Ferric TREN-Me-3,2-HOPO | A synthetic analog with two catecholate arms replaced by hydroxypyridinone groups. | No significant binding | [1] |
| Ferric MeMEEtTAM | A synthetic analog with modifications to the catechol ring. | No significant binding | [1] |
| Ferric MeME-Me-3,2-HOPO | A synthetic analog with a modified catechol and a hydroxypyridinone group. | No significant binding | [1] |
| Ferric K3MECAMS | A synthetic tricatecholate siderophore with a modified backbone. | No significant binding | [1] |
Experimental Protocols
The determination of binding affinities for siderophores to outer membrane receptors like FepA is primarily achieved through competitive radioligand binding assays.
Whole-Cell Competitive Radioligand Binding Assay
This method quantifies the binding of a radiolabeled siderophore to its receptor on the surface of whole bacterial cells.
1. Bacterial Strain and Growth Conditions:
-
An E. coli strain deficient in enterobactin synthesis (e.g., an entA mutant) is used to prevent competition from endogenously produced siderophores.
-
Bacteria are grown in an iron-deficient medium to induce the expression of FepA.
2. Preparation of Radiolabeled Siderophore:
-
The siderophore of interest (e.g., enterobactin) is labeled with a radioactive isotope of iron, typically ⁵⁹Fe.
-
The ferric-siderophore complex is formed by incubating the siderophore with ⁵⁹FeCl₃.
3. Binding Assay:
-
Bacterial cells are harvested, washed, and resuspended in a suitable buffer.
-
A constant, low concentration of the ⁵⁹Fe-labeled siderophore is added to the cell suspension.
-
Increasing concentrations of the unlabeled competitor siderophore (the enterobactin analog being tested) are added to the mixture.
-
The mixture is incubated at a low temperature (e.g., 4°C) to allow binding to reach equilibrium while minimizing transport of the siderophore into the cell.
-
The cells are then collected by filtration through a membrane that retains the cells but allows the unbound siderophore to pass through.
-
The radioactivity retained on the filter, which corresponds to the amount of bound radiolabeled siderophore, is measured using a scintillation counter.
4. Data Analysis:
-
The data is plotted as the percentage of bound radiolabeled siderophore versus the concentration of the unlabeled competitor.
-
The IC₅₀ value (the concentration of unlabeled competitor that inhibits 50% of the binding of the radiolabeled siderophore) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant), which is equivalent to the Kd for the unlabeled ligand, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Molecular Interactions and Transport Pathway
The binding of ferric enterobactin to FepA is the initial and critical step in the iron acquisition process. This interaction is highly specific and triggers a series of conformational changes in FepA, leading to the transport of the siderophore across the outer membrane.
Caption: Ferric enterobactin transport pathway via FepA.
The diagram above illustrates the key steps in the uptake of ferric enterobactin. The process begins with the binding of the ferric enterobactin complex to the FepA receptor on the outer membrane. This binding event is TonB-dependent and initiates the translocation of the siderophore into the periplasm. Once in the periplasm, the complex is captured by the periplasmic binding protein FepB, which then delivers it to the inner membrane ABC transporter complex (FepC/D/G) for transport into the cytoplasm, a process driven by ATP hydrolysis.
Experimental Workflow
The following diagram outlines the general workflow for a competitive binding assay to determine the binding affinity of enterobactin analogs to FepA.
Caption: Workflow for FepA competitive binding assay.
References
Validating Enterobactin Biosynthesis Gene Function in Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial iron acquisition is paramount for developing novel antimicrobial strategies. Enterobactin, a siderophore with an exceptionally high affinity for ferric iron, is a key component of this process in many Gram-negative bacteria.[1] The validation of genes within its biosynthetic pathway is a critical step in characterizing potential drug targets. This guide provides a comprehensive comparison of methodologies to validate the function of enterobactin biosynthesis genes in bacterial mutants, supported by experimental data and detailed protocols.
Comparative Analysis of Enterobactin Detection Methods
The validation of a gene's role in enterobactin biosynthesis hinges on the accurate quantification of enterobactin production in a wild-type versus a mutant strain. Several methods are available, each with distinct advantages and limitations in terms of specificity, sensitivity, and throughput.[2]
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | Arnow Assay | CAS (Chrome Azurol S) Assay |
| Specificity | High (confirms molecular weight of intact enterobactin) | Moderate (detects catechol groups, including precursors)[2] | Low (detects general siderophore activity)[2] |
| Sensitivity | High | Moderate | Moderate |
| Quantification | Absolute and Relative | Semi-quantitative | Semi-quantitative |
| Throughput | Lower | High | High |
| Expertise Required | High | Low | Low |
| Equipment Cost | High | Low | Low |
Table 1: Comparison of common methods for detecting and quantifying enterobactin production.
Quantitative Comparison of Enterobactin Production in Wild-Type and ent Mutants
Disruption of genes within the ent cluster is expected to significantly reduce or completely abolish enterobactin production.[2][3] The following table summarizes expected quantitative results from LC-MS analysis of culture supernatants from various Escherichia coli mutants grown in iron-limiting conditions.
| E. coli Strain | Gene Function | Expected Enterobactin Concentration (µM) | Phenotype |
| Wild-Type | Intact enterobactin biosynthesis pathway | 15 - 25 | Enterobactin Producer |
| ΔentA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase[4][5] | < 0.1 | No catecholate intermediates produced[6] |
| ΔentB | Isochorismatase / Aryl carrier protein[4][5] | < 0.1 | No catecholate intermediates produced[6] |
| ΔentC | Isochorismate synthase[4][5] | < 0.1 | Defect in the first dedicated step of biosynthesis[5] |
| ΔentF | Enterobactin synthetase component F[4][5] | < 0.1 | Blocks conversion of DHB to enterobactin[5][7] |
Table 2: Expected quantitative LC-MS results for enterobactin production in various E. coli mutants compared to the wild-type strain.
Signaling Pathways and Experimental Workflows
Enterobactin Biosynthesis and its Regulation
The biosynthesis of enterobactin from chorismate is a multi-enzyme process encoded by the ent gene cluster (entA-F).[1][4][5] This pathway is tightly regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, a Fur-Fe²⁺ complex binds to "Fur boxes" in the promoter regions of the ent genes, repressing their transcription.[1] When iron is scarce, Fe²⁺ dissociates from Fur, leading to the de-repression of the ent genes and subsequent enterobactin synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Less is more: Enterobactin concentration dependency in copper tolerance and toxicity [frontiersin.org]
- 7. Enterobactin carries iron into Caenorhabditis elegans and mammalian intestinal cells by a mechanism independent of divalent metal transporter DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siderocalin Binding: Enterobactin vs. its Linear Form
For Researchers, Scientists, and Drug Development Professionals
In the intricate battle for essential nutrients between host and pathogen, the sequestration of bacterial iron-chelating molecules, known as siderophores, by the innate immune protein siderocalin (also known as lipocalin-2 or NGAL) represents a critical host defense mechanism. This guide provides a detailed comparison of the binding of the archetypal siderophore, enterobactin (Ent), and its linearized form (lin-Ent) to siderocalin, supported by experimental data. Understanding these interactions is paramount for the development of novel antimicrobial strategies.
Executive Summary
Enterobactin, a cyclic tricatecholate siderophore produced by various Gram-negative bacteria like E. coli, is a primary target of siderocalin. Pathogenic strains of E. coli can produce an esterase, IroE, which linearizes enterobactin into a trimeric 2,3-dihydroxybenzoyl-L-serine molecule. While both the cyclic and linear forms of enterobactin are recognized and bound by siderocalin, their binding characteristics exhibit notable differences. This comparison guide delves into the quantitative binding affinities and the structural basis of these interactions, providing insights into the molecular tug-of-war for iron.
Data Presentation: Quantitative Comparison of Siderocalin Binding
The binding affinity of siderophores to siderocalin is a key determinant of the effectiveness of this host defense mechanism. The following table summarizes the available quantitative data for the interaction of enterobactin and its linear form with siderocalin.
| Ligand | Form | Dissociation Constant (Kd) | Method | Stoichiometry (Ligand:Siderocalin) | Reference |
| Enterobactin (Ent) | Ferric (Fe-Ent) | ~ 0.4 nM | Fluorescence Quenching | 1:1 | [1] |
| Aferric | Binds to Siderocalin | Mass Spectrometry | 1:1 | [2][3] | |
| Linear Enterobactin (lin-Ent) | Ferric (Fe-lin-Ent) | Data not available; binding confirmed | Fluorescence Spectroscopy, Mass Spectrometry | 1:1 | [2][3] |
| Aferric | Data not available; binding confirmed | Mass Spectrometry | 1:1 | [2][3] |
Molecular Interactions and Binding Mechanism
The binding of both enterobactin and its linear form to siderocalin occurs within a positively charged pocket on the protein surface known as the calyx.[4] The interaction is primarily driven by electrostatic and cation-π interactions between the three positively charged residues (Arg81, Lys125, and Lys134) of siderocalin and the negatively charged catecholate rings of the siderophores.[4]
Caption: Siderocalin binding to cyclic and linear enterobactin.
Experimental Protocols
The characterization of the interaction between siderophores and siderocalin relies on a combination of biophysical techniques. Below are detailed methodologies for the key experiments cited.
Fluorescence Quenching Assay for Binding Affinity Determination
This method is used to determine the dissociation constant (Kd) of the interaction between a fluorescent protein (siderocalin) and a quenching ligand (ferric siderophore).
-
Materials:
-
Purified recombinant siderocalin
-
Ferric enterobactin (Fe-Ent) solution of known concentration
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Fluorometer
-
-
Protocol:
-
Prepare a solution of siderocalin in the binding buffer at a fixed concentration (e.g., 50 nM).
-
Record the intrinsic tryptophan fluorescence of the siderocalin solution (excitation at ~280 nm, emission at ~340 nm).
-
Titrate the siderocalin solution with increasing concentrations of the Fe-Ent solution.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
The fluorescence intensity will decrease as the ferric siderophore binds to siderocalin and quenches the tryptophan fluorescence.
-
Plot the change in fluorescence as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
Native Mass Spectrometry for Stoichiometry and Complex Detection
Native mass spectrometry allows for the study of intact protein-ligand complexes under non-denaturing conditions, providing information on binding stoichiometry and complex formation.
-
Materials:
-
Purified siderocalin
-
Enterobactin or linear enterobactin
-
Ferric chloride (FeCl3) if studying the ferric complex
-
Volatile buffer compatible with mass spectrometry (e.g., ammonium acetate)
-
Mass spectrometer equipped with a nano-electrospray ionization (nESI) source
-
-
Protocol:
-
Prepare solutions of siderocalin and the siderophore (Ent or lin-Ent) in the volatile buffer.
-
For ferric complexes, pre-incubate the siderophore with an equimolar amount of FeCl3.
-
Mix the siderocalin and siderophore solutions at desired molar ratios.
-
Introduce the sample into the mass spectrometer via nESI.
-
Acquire mass spectra under conditions that preserve non-covalent interactions (e.g., low cone voltage, gentle desolvation).
-
Analyze the mass spectra to identify the mass of the unbound protein and any protein-ligand complexes.
-
The mass shift upon ligand binding confirms the interaction and allows for the determination of the binding stoichiometry.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Analysis
HDX-MS provides information on the dynamics and solvent accessibility of different regions of a protein upon ligand binding, helping to map the binding site and allosteric effects.
-
Materials:
-
Purified siderocalin
-
Enterobactin or linear enterobactin
-
Deuterium oxide (D2O)-based buffer
-
Quenching solution (e.g., low pH and low temperature buffer)
-
Pepsin or other acid-stable protease
-
LC-MS/MS system
-
-
Protocol:
-
Incubate siderocalin in the absence and presence of the siderophore.
-
Initiate the hydrogen-deuterium exchange by diluting the protein solution into a D2O-based buffer for various time points.
-
Quench the exchange reaction by adding the quenching solution.
-
Digest the protein into peptides using an immobilized pepsin column.
-
Separate the peptides by liquid chromatography and analyze them by mass spectrometry.
-
Compare the deuterium uptake of peptides from the unbound and ligand-bound siderocalin.
-
Regions of the protein that show reduced deuterium uptake in the presence of the ligand are indicative of the binding site or areas of conformational change upon binding.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the interaction between siderocalin and enterobactin or its linear form using the described experimental techniques.
Caption: Experimental workflow for siderocalin-siderophore binding analysis.
Conclusion
The interaction between siderocalin and enterobactin is a well-characterized example of nutritional immunity. Both the cyclic and linear forms of enterobactin are effectively sequestered by siderocalin, albeit with potentially different binding affinities. While ferric enterobactin exhibits a very high affinity for siderocalin, further quantitative studies are needed to precisely determine the binding kinetics of the linear form. The experimental methodologies outlined in this guide provide a robust framework for such investigations, which are crucial for understanding bacterial evasion strategies and for the rational design of novel therapeutics that target bacterial iron acquisition.
References
Safety Operating Guide
Safe Disposal of apo-Enterobactin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of apo-Enterobactin, a widely used siderophore in various research applications. Adherence to these guidelines will help mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others provide conflicting information for its iron-bound form, Enterobactin, categorizing it as potentially harmful and toxic to aquatic life.[1] Given this discrepancy, a conservative approach is recommended, treating all this compound waste as potentially hazardous chemical waste.[1]
When handling this compound, always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses
-
Lab coat
-
Chemical-resistant gloves[1]
Ensure work is conducted in a well-ventilated area.[2] Prevent contact with skin and eyes, and wash hands thoroughly after handling.[2] For long-term storage, this compound should be kept at -20°C.[1][2][3]
Quantitative Data for Enterobactin and this compound
The following table summarizes key quantitative data for Enterobactin and its apo form, which is crucial for accurate waste manifest documentation.
| Property | Value | Reference |
| CAS Number | 30414-16-5 (this compound) | [1][3] |
| 28384-96-5 (Enterobactin) | [1] | |
| Molecular Formula | C₃₀H₂₉N₃O₁₆ (this compound) | [3] |
| C₃₀H₂₇N₃O₁₅ (Enterobactin) | [1] | |
| Molecular Weight | 687.6 g/mol (this compound) | [3] |
| 669.5 g/mol (Enterobactin) | [1] | |
| Solubility | Soluble in DMSO and Methanol (this compound) | [3] |
| Soluble in DMSO or acetonitrile:water (9:1) at 10 mg/ml (Enterobactin) | [1][4] | |
| Storage Temperature | -20°C | [1][2][3] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the proper disposal of solid and liquid this compound waste, as well as empty containers. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Container : All solid and liquid waste containing this compound should be collected in a designated, clearly labeled hazardous waste container.[1]
-
Solid Waste : This includes unused or expired solid this compound, contaminated PPE (e.g., gloves), and lab supplies such as weigh boats and pipette tips.[2]
-
Liquid Waste : For unused solutions or contaminated media, use a leak-proof container compatible with the solvents used, such as a high-density polyethylene (HDPE) bottle.[1]
Step 2: Storage of Waste
-
Secure Storage : The sealed waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
Secondary Containment : To mitigate potential leaks or spills, place the primary waste container in a secondary container, such as a chemical-resistant tray or bin.[1]
Step 3: Disposal Procedure
-
Consult Institutional Guidelines : Always refer to your institution's EHS office for their specific procedures for chemical waste disposal.[1]
-
Documentation : Accurately complete all required waste disposal forms or manifests provided by your EHS office.[1]
-
Pickup : Once the container is full, arrange for its disposal through your institution's EHS department.[2]
Step 4: Handling Spills and Decontamination
-
Spill Response : In the event of a spill, avoid generating dust from solid material.[1] For liquid spills, use an absorbent material. For solid spills, carefully sweep up the material.[1]
-
Decontamination : Thoroughly clean the affected area. All materials used for the spill cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the designated this compound hazardous waste container.[1]
Step 5: Empty Container Disposal
The original container of this compound must be properly decontaminated before disposal.[2]
-
Initial Rinse : The first rinse of the empty container must be collected and disposed of as hazardous liquid waste.[2]
-
Thorough Cleaning : After the initial rinse, wash the container with soap and water, followed by at least three rinses with water.[2]
-
Drying : Allow the container to air-dry completely.[2]
-
Defacing : Obliterate or remove the original label to prevent misuse.[2]
-
Final Disposal : Dispose of the rinsed and dried container in the designated receptacle for glass or appropriate material disposal.[2]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the reviewed literature. The procedures provided are based on standard laboratory chemical waste management practices.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling apo-Enterobactin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling apo-Enterobactin, a derivative of the siderophore enterobactin. The following procedural guidance, operational plans, and disposal protocols are designed to foster a secure laboratory environment.
Hazard Assessment
Conflicting information exists regarding the hazard classification of this compound and its parent compound, enterobactin. While some Safety Data Sheets (SDS) classify it as non-hazardous, others indicate it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Given this discrepancy, a conservative approach is recommended, and this compound should be handled as a potentially hazardous chemical. Its structural component, catechol, is classified as toxic, an irritant, and a suspected mutagen[2].
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is a critical measure to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile or Neoprene gloves | Provides protection against incidental chemical splashes. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Inspect gloves for tears before use and replace immediately if contaminated. Always wash hands after removing gloves[2]. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum) | Protects eyes from flying particles[2]. |
| Chemical splash goggles | Required when there is a risk of splashes or sprays of this compound solutions[2]. | |
| Face shield worn over goggles | Recommended when handling larger quantities or when there is a significant splash hazard. | |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a certified chemical fume hood is recommended, especially when handling the solid powder or creating aerosols, to minimize inhalation exposure[2]. |
Experimental Protocols: Handling and Preparation of Solutions
Adherence to standard operating procedures is crucial for minimizing risk.
Handling Solid this compound:
-
Handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing the powder to avoid generating dust[2].
-
Use anti-static weigh boats or paper.
-
Close the container securely immediately after use[2].
Preparing Solutions:
-
This compound is soluble in solvents like DMSO and methanol[4].
-
Perform all steps for solution preparation in a certified chemical fume hood while wearing appropriate PPE (lab coat, nitrile gloves, chemical splash goggles)[2].
-
To prepare a solution, slowly add the solvent to the pre-weighed solid this compound[2].
Spill Management
Minor Spill (Solid):
-
If a small amount of powder spills inside a fume hood, gently sweep it up using a dustpan and brush or a HEPA-filtered vacuum cleaner. Avoid generating dust[2].
-
Place the collected material in a sealed, labeled container for hazardous waste disposal[2].
Minor Spill (Liquid):
-
For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or chemical absorbent pads[2].
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[2].
Major Spill:
-
In the event of a large spill, evacuate the area and immediately alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office[2].
Disposal Plan
All this compound waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations[2].
Waste Segregation and Storage:
-
Solid Waste: Contaminated items such as gloves, weigh paper, pipette tips, and absorbent pads should be collected in a clearly labeled hazardous waste container[2].
-
Liquid Waste: For liquid waste, such as unused solutions, use a leak-proof, compatible container (e.g., a high-density polyethylene bottle)[1].
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store sealed waste containers in a designated, secure area, away from incompatible materials. Place the primary waste container in a secondary container to contain any potential leaks or spills[1][3].
Empty Container Disposal:
-
The original container of this compound must be properly decontaminated before being discarded[3].
Do not dispose of this compound solutions down the drain[2].
Visualizing the Workflow for Handling this compound
To provide a clear, step-by-step visual guide, the following diagram illustrates the workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
